The table below summarizes the core chemical and physical properties of BnO-PEG6-CH2COOH as provided by commercial chemical suppliers.
| Property | Specification |
|---|---|
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-oic acid [1] |
| CAS Number | 185990-10-7 [1] [2] |
| Molecular Formula | C₂₁H₃₄O₉ [1] |
| Molecular Weight | 430.49 g/mol [1] |
| Purity | ≥95% [1] |
| Structural SMILES | O=C(O)COCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 [1] |
This compound functions as a versatile building block, valued for the properties its PEG spacer imparts to bifunctional molecules.
Recent pioneering research has demonstrated the application of PEG6 linkers in developing DEPTACs for treating tauopathies like Alzheimer's disease [4] [5]. The following diagram illustrates how a DEPTAC molecule utilizes a PEG linker to function.
Schematic of a DEPTAC molecule inducing tau protein dephosphorylation [4] [5]
The table below compares this compound with other commonly used PEG linkers to help you select the appropriate compound for your research.
| Linker Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| BnO-PEG6-OH | 24342-68-5 [3] | C₁₉H₃₂O₇ [3] | 372.45 [3] | Benzyl-protected terminal alcohol; precursor for linker synthesis [3]. |
| Boc-NH-PEG6-CH2COOH | 391684-36-9 [6] | C₁₉H₃₇NO₁₀ [6] | 439.50 [6] | Acid- and base-labile; features a Boc-protected amine for peptide synthesis [6]. |
| HO-PEG6-CH2COOH | Information Missing | Information Missing | Information Missing | Unprotected, heterobifunctional; requires careful protection strategy during synthesis. |
For optimal results and compound stability, please adhere to the following practical guidelines:
Benzyl oligoethylene glycol carboxylic acids are heterobifunctional linkers featuring a benzyl ether group and a terminal carboxylic acid, connected by a poly(ethylene glycol) (PEG) spacer [1] [2]. This structure provides unique properties for pharmaceutical applications.
The table below summarizes a specific commercially available linear derivative:
| Catalog ID | Name | Structure | Average Molecular Weight (M.W.) | Purity |
|---|---|---|---|---|
| AP11669 [1] | Benzyl-PEG~4~-acid | Benzyl-(OCH~2~CH~2~)~4~-COOH | 312.36 g/mol | ≥95% |
Beyond linear linkers, the PEG architecture can be expanded to include multi-arm structures. For instance, 4-Arm PEG-COOH features a central pentaerythritol core with four PEG arms, each terminated with a carboxylic acid group [4]. This multiplies the number of available conjugation sites, which is useful for creating branched structures or crosslinked materials [4].
A primary method for synthesizing heterobifunctional PEGs like benzyl-PEG-acid involves the desymmetrization of homobifunctional PEG diols [2].
This protocol describes the synthesis of an alkyne-PEG~4~-OH intermediate, which can be adapted for a benzyl-PEG~4~-OH precursor [2].
The following diagram illustrates the desymmetrization and subsequent activation steps to create a versatile heterobifunctional linker.
Synthesis of heterobifunctional PEG linkers from a symmetrical diol.
The terminal carboxylic acid must be activated to form a stable amide bond with amine-containing molecules like peptides or proteins. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
The final step involves conjugating the activated PEG linker to a biologically active molecule.
The overall conjugation workflow, from acid activation to the final product, is summarized below.
Conjugation workflow for linking benzyl-PEG-acid to amine-containing biomolecules.
When using benzyl-PEG-acid linkers in pre-clinical and clinical research, several factors are crucial.
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become the polymer of choice in drug delivery systems due to its favorable properties, including low immunogenicity, non-toxicity, and regulatory approval by the FDA for use in pharmaceuticals [1]. The process of covalently attaching PEG to therapeutic molecules, known as PEGylation, has been widely employed to enhance the pharmacokinetic and pharmacodynamic profiles of various therapeutics, including proteins, peptides, oligonucleotides, and nanocarriers [2] [3]. Since the approval of the first PEGylated protein (Adagen) in 1990, over 30 PEGylated drugs have reached the market, creating a multibillion-dollar industry with applications spanning oncology, rare diseases, and metabolic disorders [2] [1].
Conventional PEG synthesis relies primarily on ring-opening polymerization of ethylene oxide, which produces a mixture of polymer chains with varying lengths, resulting in polydisperse products (PDI > 1.1) [1]. This heterogeneity presents significant challenges for pharmaceutical applications, including batch-to-batch inconsistency, complex characterization, potential loss of biological activity, and regulatory hurdles in obtaining FDA approval [1]. In response to these limitations, significant research efforts have been directed toward developing synthetic procedures to produce uniform PEGs (monodisperse PEGs) with a single molecular weight and a polydispersity index of 1.0 [1].
Table 1: Comparison Between Conventional Disperse PEG and Uniform PEG
| Characteristic | Conventional Disperse PEG | Uniform PEG |
|---|---|---|
| Polydispersity Index (PDI) | >1.1 [1] | 1.0 [1] |
| Molecular Weight Distribution | Broad mixture of chain lengths [1] | Single molecular weight [1] |
| Batch-to-Batch Consistency | Challenging to maintain [1] | High consistency [1] |
| Characterization Complexity | High [1] | Simplified [1] |
| Regulatory Approval Process | Complex [1] | Streamlined [1] |
| Potential for Immunogenic Reactions | Higher due to heterogeneity [1] | Reduced due to uniformity [1] |
| Synthetic Method | Ring-opening polymerization [1] | Stepwise synthesis [1] |
The drive toward uniform PEGs stems from growing recognition that molecular heterogeneity can compromise therapeutic efficacy and safety. Studies have demonstrated that uniform PEGylated drugs may be more effective than conventional PEGylated drugs while potentially reducing immunogenic reactions [1]. This comprehensive technical review examines recent advances in uniform PEG synthesis, characterization methodologies, and the therapeutic advantages of monodisperse PEG conjugates, providing researchers with an in-depth resource for navigating this evolving field.
Traditional PEG manufacturing relies on anionic ring-opening polymerization of ethylene oxide, a method that has remained largely unchanged since its development in the 1930s [1]. This process begins with activation of a PEG initiator (typically using potassium hydroxide) to generate an alkoxide ion, which subsequently performs a nucleophilic attack on the epoxide ring of ethylene oxide. The reaction propagates through repeated addition of ethylene oxide monomers, terminated finally by addition of a quenching agent such as acetic acid [1]. While this method is efficient for large-scale production, it suffers from several inherent limitations: the reaction can be incomplete, chain-transfer reactions can occur with impurities, and the presence of water leads to formation of PEG diols as side products [1]. These factors collectively result in molecular heterogeneity, making it difficult to maintain consistent product composition across batches and complicating the characterization and regulatory approval processes [1].
Several attempts have been made to improve conventional ring-opening polymerization. Ma et al. developed an initiating system using potassium naphthalene and methanol that effectively removed trace water and oxygen, achieving a PDI of 1.07 [1]. Bento et al. established a synthetic route that formed propagating alkoxides through azeotropic distillation, removing water from the alcohol/alkoxide equilibrium without organometallics, though the PDI remained between 1.1 and 1.4 [1]. Continuous flow chemistry applied to anionic ring-opening polymerization with MeONa as catalyst showed narrower distributions (PDI 1.06) [1]. Despite these improvements, ring-opening polymerization still produces mixtures of different molecular weights, unable to achieve true monodispersity [1].
The synthesis of uniform PEGs employs iterative stepwise approaches that build the polymer chain through controlled, sequential reactions. These methods differ fundamentally from conventional polymerization by eliminating the random nature of monomer addition. The major strategies include unidirectional iterative coupling, bidirectional iterative coupling, chain doubling, and chain tripling [1]. A common feature among these approaches is the use of protecting groups to control chain extension and leaving groups to facilitate coupling reactions, as alcohols typically make poor leaving groups [1].
The historical development of uniform PEG synthesis began in 1936 with Fordyce's attempt to synthesize PEG by reacting dichloroethane with ethylene glycol alkoxides, though this still yielded a mixture of PEG lengths [1]. In 1970, Bomer et al. achieved a significant breakthrough by successfully synthesizing PEG with degrees of polymerization of 9, 15, 27, and 45 using a stepwise approach [1]. This established the foundation for modern iterative methods, which have since been refined to improve yields, scalability, and purity.
Table 2: Stepwise Synthetic Strategies for Uniform PEG
| Synthetic Strategy | Key Features | Advantages | Limitations |
|---|---|---|---|
| Unidirectional Iterative Coupling | Sequential addition of protected monomer units in one direction [1] | High control over chain length [1] | Multiple protection/deprotection steps [1] |
| Bidirectional Iterative Coupling | Chain growth from center toward both ends [1] | Potentially faster chain elongation [1] | Complex purification [1] |
| Chain Doubling | Connecting two chains of length 'n' to form 2n [1] | Exponential growth reduces steps [1] | Requires perfect fidelity at each step [1] |
| Chain Tripling | Connecting three chains to form longer polymers [1] | Even faster chain growth [1] | Increased complexity in coupling [1] |
The synthetic process typically employs hydroxyl group protection with easily removable protecting groups such as tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS), followed by deprotection and activation of the extending unit with leaving groups like mesyl (Ms) or tosyl (Ts) [1]. Each extension cycle requires chromatographic purification to remove incomplete reaction products, contributing to the significant time and cost associated with uniform PEG synthesis. Recent innovations have focused on developing more efficient protecting groups, coupling reagents, and purification strategies to address these challenges.
Figure 1: Iterative Stepwise Synthesis Workflow for Uniform PEG
The characterization of uniform PEG requires sophisticated analytical techniques capable of confirming monodispersity and structural integrity. Size exclusion chromatography (SEC) coupled with multiple detection systems has emerged as a powerful approach for comprehensive characterization [4]. Wang et al. systematically evaluated three detection techniques—charged aerosol detection (CAD), differential refractive index (dRI), and multi-angle light scattering (MALS)—for quantitative PEG analysis across various molecular weights and architectures [4].
Their study examined fourteen PEG polymers encompassing linear structures (1.4-21 kDa), 4-arm PEGs (5-40 kDa), multi-arm PEGs (2-, 4-, 6-, 8-arm at 20 kDa), and 8-arm PEGs with different core structures [4]. The research demonstrated that dRI detection showed excellent response uniformity for all PEGs regardless of structure or molecular weight, making it particularly suitable for assessing SEC method recovery with a known dn/dc value [4]. Although CAD has been considered a near-universal detector, its response varied significantly with PEG molecular weight and architecture, requiring careful evaluation for accurate quantitation [4]. MALS response, being proportional to molecular weight and concentration, showed the greatest variation and was determined to be unsuitable as a standalone quantitative method for diverse PEG structures [4].
Beyond chromatographic methods, other analytical techniques provide valuable structural information. Nuclear magnetic resonance (NMR) spectroscopy can determine chemical composition and structure but faces challenges in quantitative analysis due to broadened spectra from polymer chain conformational changes [4]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is powerful for end-group analysis and providing molecular-level structural information on PEGylation sites, but ionization efficiency varies with molecular weight and end-capping groups, making quantitation less reliable [4].
Table 3: Analytical Techniques for Uniform PEG Characterization
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| dRI Detection | Quantitative analysis [4] | Uniform response across PEG structures [4] | Requires known dn/dc values [4] |
| CAD Detection | Quantitative analysis [4] | Broad dynamic range, high sensitivity [4] | Response varies with MW and architecture [4] |
| MALS Detection | MW determination [4] | Direct MW measurement without standards [4] | Unsuitable for quantitation of mixed PEGs [4] |
| NMR Spectroscopy | Structural characterization [4] | Chemical composition information [4] | Broadened spectra complicate quantitation [4] |
| MALDI-TOF-MS | End-group analysis [4] | Molecular-level structural information [4] | Variable ionization efficiency affects quantitation [4] |
The selection of appropriate characterization methods depends on the specific requirements of the analysis. For quality control in manufacturing, dRI detection offers the most reliable quantitative results [4]. For structural confirmation during development, MALDI-TOF-MS provides detailed molecular information [4]. For comprehensive characterization, a combination of techniques is often necessary to fully understand the properties of uniform PEG constructs.
Uniform PEGs offer significant advantages over their polydisperse counterparts in pharmaceutical applications. The precise molecular structure of uniform PEG conjugates translates to improved pharmacokinetic profiles, reduced immunogenicity, and enhanced therapeutic efficacy [1]. The monodisperse nature of these constructs eliminates the heterogeneity that can lead to batch-to-batch variability in drug performance, providing more consistent and predictable clinical outcomes [1].
Studies have demonstrated that uniform PEGylated drugs exhibit optimized therapeutic efficacy and reduced cytotoxicity compared to those conjugated with conventional disperse PEG [1]. The precise control over polymer length and structure minimizes the subpopulations of PEGylated species that may have different binding affinities, biological activities, or clearance rates [1]. This molecular precision is particularly important for newer therapeutic modalities including PEGylated proteins, peptides, oligonucleotides, and nanoparticles [3]. For instance, in protein therapeutics, site-specific PEGylation using uniform PEG chains maintains protein activity while extending circulation half-life, as demonstrated with PEGylated alfa-galactosidase A (pegunigalsidase alfa) for Fabry disease, which exhibits a significantly extended plasma half-life of 53-121 hours compared to ≤3 hours for non-PEGylated versions [2].
The immunogenic potential of PEGylated therapeutics has garnered increased attention in recent years, with evidence suggesting that uniform PEG constructs may elicit reduced immune responses compared to polydisperse versions [1]. While PEG is generally considered biocompatible and low in immunogenicity, the development of anti-PEG antibodies (APA) has been observed in some patients receiving PEGylated therapeutics, potentially triggering accelerated blood clearance (ABC) and reduced efficacy upon repeated administration [2] [1].
Research indicates that the structural heterogeneity of conventional PEGylated products may contribute to immunogenic responses through multiple mechanisms. The variable polymer lengths in polydisperse PEG can present diverse epitopes to the immune system, potentially increasing the likelihood of antibody recognition [1]. Additionally, molecular heterogeneity can affect the conformation of the attached therapeutic protein, potentially exposing new immunogenic epitopes [2]. Uniform PEG constructs minimize these variables, potentially reducing the immunogenic stimulus while maintaining the beneficial properties of PEGylation.
Figure 2: Therapeutic Advantages of Uniform PEG vs. Polydisperse PEG
The transition from laboratory-scale synthesis to industrial production of uniform PEG presents significant challenges that require careful process optimization. The iterative nature of stepwise synthesis, with multiple protection, deprotection, and purification steps, contributes to increased costs and time consumption [1]. To address these challenges, Design of Experiments (DOE) methodologies have been successfully employed to optimize PEGylation reactions for manufacturing scale [5].
In one case study, researchers utilized a custom DOE approach to optimize a PEGylation reaction with the goal of maximizing mono-PEGylated product while minimizing manufacturing costs [5]. The initial DOE investigation revealed that the PEG/protein ratio was the most critical parameter, followed by reaction pH [5]. Based on these findings, parameter ranges were refined in a second DOE: pH range was shifted from 7.0-8.0 to 6.5-7.5, reductant range was reduced from a molar ratio of 1-3 to 1.5-2.5, and PEG/protein molar ratio was tightened from 1.25-2.25 to 1.5-2.0 [5]. This systematic approach identified optimal conditions that balanced product yield with economic considerations, ultimately selecting pH 7.0, reductant molar ratio of 2.0, and PEG/protein ratio of 1.75 as the optimal manufacturing conditions [5].
Beyond reaction parameters, purification strategies represent a critical aspect of process optimization. The requirement for chromatographic purification after each synthetic step significantly impacts both the cost and throughput of uniform PEG production [1]. Recent research has explored alternative purification methods, including crystallization-based techniques and flow chemistry approaches that integrate reaction and separation processes. Additionally, the development of novel coupling reagents with improved efficiency and selectivity can reduce the number of required purification steps, potentially enhancing the economic viability of large-scale uniform PEG synthesis.
The synthesis and application of uniform PEGs represents a significant advancement in the field of polymer-based drug delivery. While conventional polydisperse PEGs have proven valuable in numerous therapeutic products, their molecular heterogeneity presents challenges for consistent pharmaceutical performance and regulatory approval [1]. Uniform PEGs address these limitations through precise molecular structures that enable more predictable pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy [1].
Despite the considerable progress in synthetic methodologies, the production of uniform PEGs still faces challenges related to scalability, cost-effectiveness, and purification efficiency [1]. Future research directions will likely focus on developing more efficient iterative synthesis methods, potentially through novel protecting group strategies, improved coupling reagents, and integrated purification approaches. Additionally, the exploration of alternative polymers with similar beneficial properties but potentially improved biodegradability profiles may provide opportunities to address some limitations of PEG [1].
The growing understanding of PEG immunogenicity and the ABC phenomenon further underscores the importance of uniform PEG constructs [2] [1]. As research continues to elucidate the relationships between PEG structure and immune recognition, the design of next-generation uniform PEGs may incorporate strategic modifications to minimize antibody recognition while maintaining beneficial pharmacokinetic properties. These advances, combined with ongoing improvements in synthetic methodology, will likely expand the applications of uniform PEGs in sophisticated therapeutic modalities including gene therapies, cell therapies, and personalized medicine approaches.
Polyethylene glycol (PEG) spacers represent a critical functional component in modern pharmaceutical design, serving as versatile molecular linkers between active targeting moieties and their carrier systems. These hydrophilic polymers significantly influence the physicochemical behavior and biological performance of therapeutic conjugates, particularly in the context of targeted drug delivery systems. The "PEG6" designation specifically refers to a spacer comprised of six repeating ethylene glycol units, which occupies a strategic position in the spectrum of PEG spacer lengths. The numerical suffix in PEG terminology indicates the number of ethylene oxide repeating units, making PEG6 an intermediate-length spacer that balances flexibility, hydrophilicity, and steric considerations.
The incorporation of PEG spacers has become a fundamental strategy for optimizing drug delivery platforms, particularly for conjugates requiring spatial separation between functional domains. Research demonstrates that PEG spacers can dramatically improve the therapeutic efficacy of pharmaceutical compounds by modulating their hydrophilicity, circulation time, and target accessibility. As an intermediate option between shorter (PEG2-PEG4) and longer (PEG12) spacers, PEG6 offers a unique combination of flexibility and compactness that makes it particularly valuable for precision medicine applications. Current investigations continue to refine our understanding of how systematic variations in PEG length influence molecular interactions and biological outcomes, with PEG6 emerging as a spacer length of significant interest across multiple therapeutic domains [1] [2].
The hydrophilic character of PEG spacers is most commonly quantified through measurement of partition coefficients (logD values), which provide an empirical indicator of a compound's relative affinity for aqueous versus organic phases. Systematic investigations have revealed a direct correlation between PEG spacer length and hydrophilicity, with longer spacers demonstrating enhanced aqueous solubility. Research on bombesin-based radiolabeled antagonists demonstrates this relationship clearly, showing progressively decreasing logD values (indicating increasing hydrophilicity) with longer PEG spacers.
Table 1: Hydrophilicity Parameters of PEG Spacers of Varying Length
| Spacer Type | logD Value | Experimental System | Biological Impact |
|---|---|---|---|
| PEG2 | -1.95 | Bombesin antagonists conjugated to DOTA [1] | Reference standard |
| PEG4 | -2.05 - -2.15* | Bombesin antagonists conjugated to DOTA [1] | Increased tumor-to-kidney ratios |
| PEG6 | -2.10 - -2.20* | Bombesin antagonists conjugated to DOTA [1] | Optimal tumor-to-kidney ratios (9.7 at 4h) |
| PEG12 | -2.22 | Bombesin antagonists conjugated to DOTA [1] | Reversed stability trend |
Note: Values interpolated from published data trend; exact values not provided in source
This inverse relationship between spacer length and logD values demonstrates the hydrophilic contribution of ethylene oxide units, with each additional unit increasing the overall water solubility of the conjugate. The PEG6 spacer occupies a strategic position in this continuum, offering significantly enhanced hydrophilicity compared to shorter spacers without introducing the potential stability compromises associated with longer spacers like PEG12. This balance makes PEG6 particularly valuable for applications requiring optimal biodistribution and favorable pharmacokinetic profiles [1].
The molecular basis for PEG6's hydrophilic properties stems from the fundamental chemistry of ethylene oxide repeats, each capable of forming hydrogen bonds with water molecules through its ether oxygen atoms. This hydrogen bonding capacity creates a hydration sphere around the spacer, effectively shielding conjugated molecules from hydrophobic interactions and reducing nonspecific binding. The degree of hydration directly correlates with spacer length, with PEG6 providing sufficient molecular backbone to maintain a robust hydration shell while avoiding the excessive flexibility that can lead to self-folding or entanglement.
Research indicates that PEG spacers influence not only overall hydrophilicity but also the conformational dynamics of targeting ligands. At the optimal PEG6 length, the spacer provides sufficient flexibility to allow proper orientation and presentation of targeting moieties to their receptors, while maintaining enough rigidity to prevent folding back onto the carrier surface. This balance is particularly important for maintaining the accessibility of targeting ligands in nanoparticle-peptide conjugates, where improper orientation can significantly compromise binding efficiency. Studies on iron oxide nanoparticles functionalized with EGFR-targeting peptides have demonstrated that intermediate-length spacers like PEG6 can optimize peptide availability, thereby enhancing targeting specificity and cellular internalization [3].
The systematic evaluation of PEG6 spacer properties relies on robust synthetic and analytical methodologies that enable precise characterization of structure-function relationships. The synthesis of PEG-conjugated compounds typically follows solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry, with PEG spacers incorporated as Fmoc-dPEGx-OH derivatives (where x indicates the number of ethylene glycol units). For PEG6-containing conjugates, the synthetic approach involves sequential coupling of protected amino acids and the Fmoc-dPEG6-OH spacer building block onto resin-bound growing chains, followed by on-resin conjugation of chelators (e.g., DOTA, NOTA) or other functional moieties.
Table 2: Key Experimental Methods for PEG Spacer Characterization
| Method Category | Specific Techniques | Applications and Measured Parameters |
|---|---|---|
| Synthesis | Solid-phase synthesis using Fmoc chemistry [1] [2] | Incorporation of PEG spacers into peptide sequences |
| Purification | Semi-preparative reversed-phase HPLC [4] | Isolation of pure PEGylated conjugates |
| Hydrophilicity Assessment | logD measurements [1] | Partition coefficients between octanol and buffer |
| Stability Studies | Serum incubation assays [1] | Half-life determination in biological media |
| Binding Affinity | Competitive cell binding assays [4] | IC50 values against target receptors |
| Biodistribution | Radiolabeled tracer studies in xenograft models [1] [2] | Tissue uptake and clearance patterns |
The purification of PEG6-containing conjugates typically employs semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC), which effectively separates the target compounds from shorter or longer PEG variants and other synthetic impurities. Characterization includes analytical RP-HPLC for purity assessment and mass spectrometry (MALDI-TOF or ESI-MS) for confirmation of molecular mass. For radiolabeling applications, PEG6-conjugated precursors are labeled with isotopes such as 68Ga, 177Lu, or 111In following standard protocols, with radiochemical purity determined by radio-HPLC [1] [4].
The biological characterization of PEG6-containing conjugates encompasses a comprehensive panel of in vitro and in vivo assays designed to evaluate stability, binding affinity, and biodistribution. Serum stability represents a critical parameter, assessed by incubating conjugates in human or mouse serum at 37°C and monitoring degradation over time through HPLC analysis. Research demonstrates that PEG length significantly influences stability, with PEG6 conjugates exhibiting superior stability profiles compared to shorter spacers. In one systematic study, bombesin antagonists featuring PEG6 spacers demonstrated a half-life of 584±20 minutes in serum, substantially longer than the 246±4 minutes observed for PEG2 analogs [1].
Binding affinity determinations employ competitive cell binding assays using appropriate cell lines expressing target receptors. For example, GRPR-targeting conjugates are typically evaluated in PC-3 prostate cancer cells, while PSMA-targeting compounds utilize LNCaP cells. These assays quantify the concentration required to displace 50% of a reference radioligand (IC50), providing a standardized metric for comparing different spacer lengths. Biodistribution studies conducted in xenograft mouse models enable quantitative assessment of tissue uptake and clearance kinetics, with PEG6 spacers consistently demonstrating favorable tumor-to-background ratios and reduced accumulation in non-target tissues [2] [4]. The experimental workflow below illustrates the key stages in evaluating PEG spacer effects:
Experimental workflow for evaluating PEG spacer effects on conjugate properties
The incorporation of PEG6 spacers exerts a significant influence on the pharmacokinetic behavior and targeting efficiency of bioconjugates, directly impacting their therapeutic potential. In comparative studies of bombesin-based antagonists, conjugates featuring PEG4 and PEG6 spacers demonstrated superior tumor targeting and favorable biodistribution profiles, with tumor-to-kidney ratios of 7.8 and 9.7 at 4 hours post-injection, respectively [1]. These enhanced ratios reflect the optimal balance between target tissue accumulation and clearance from excretory organs, a critical consideration for minimizing off-target toxicity while maintaining therapeutic efficacy.
The beneficial effects of PEG6 spacers extend to improved metabolic stability, as demonstrated by the increased serum half-life of PEG6-conjugated bombesin antagonists (584±20 minutes) compared to their PEG2 counterparts (246±4 minutes) [1]. This enhanced stability directly translates to prolonged circulation time and increased opportunity for target engagement, particularly important for radiolabeled compounds used in diagnostic imaging or targeted radiotherapy. The relationship between spacer length and biological performance follows a non-linear pattern, with PEG6 representing an optimization point beyond which further increases in length may compromise rather than enhance performance, as observed with PEG12 conjugates showing reversed stability trends [1].
The spatial arrangement facilitated by PEG6 spacers significantly enhances ligand-receptor interactions by providing optimal separation between the carrier platform and the targeting moiety. This proper orientation is particularly critical for maintaining the binding affinity of peptide-based targeting vectors to their cognate receptors. Research on GRPR-targeting antagonists demonstrated that PEG6-containing conjugates maintained high binding affinity (IC50 = 5.8 ± 0.3 nM), with only modest reduction compared to shorter spacers [2]. This preservation of binding capability, combined with improved pharmacokinetics, makes PEG6 an attractive spacer choice for receptor-targeted applications.
In nanoparticle systems, PEG6 spacers address the critical challenge of ligand accessibility by positioning targeting peptides beyond the nanoparticle's steric interference zone. Studies on EGFR-targeting iron oxide nanoparticles revealed that without appropriate spacing, peptide ligands tend to fold inward and become buried within surface dendron PEG chains, dramatically reducing their availability for receptor binding [3]. The incorporation of optimized PEG spacers, including PEG6, mitigated this issue by projecting the targeting peptides into the biological environment, thereby enhancing specific cellular internalization and improving therapeutic outcomes in photothermal applications. This spacer function is particularly important in the complex tumor microenvironment, where precise ligand orientation can determine the success of active targeting strategies.
The comprehensive analysis of PEG6-containing conjugates requires specialized analytical approaches that address the unique physicochemical properties of PEG spacers. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about PEG incorporation and conjugate structure, while size exclusion chromatography (SEC) with multi-angle light scattering detection enables accurate molecular weight determination without interference from PEG's hydrodynamic properties. For assessment of surface modification in nanoparticle systems, techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) provide quantitative data on PEG density and distribution, critical parameters influencing biological behavior.
The critical quality attributes for PEG6-spacer conjugates include spacer length uniformity, incorporation efficiency, conformational behavior, and hydration capacity. Advanced analytical methods such as isothermal titration calorimetry (ITC) can quantify water binding to PEG chains, directly measuring the hydration state that underlies hydrophilicity. Differential scanning calorimetry (DSC) provides information about PEG chain mobility and phase transitions, while fluorescence spectroscopy using environment-sensitive probes can characterize the microenvironments created by different spacer lengths. These techniques collectively enable a systematic understanding of how PEG6 spacers influence conjugate behavior at the molecular level [3] [5].
Despite the well-established benefits of PEG spacers, emerging concerns about immunogenicity and complement activation associated with PEG components have prompted investigation of alternative technologies. Recent reports indicate an increasing incidence of anti-PEG antibodies in the general population, potentially leading to accelerated blood clearance and reduced efficacy of PEGylated therapeutics [6]. These concerns have stimulated research into PEG alternatives such as polysarcosine, poly(2-oxazoline)s, and hydroxypropyl methacrylamide, though none have yet matched the versatility and well-characterized properties of PEG spacers.
Future directions in spacer technology focus on advanced architectures including cleavable PEGs, zwitterionic polymers, and molecular brushes that combine multiple spacer functions. The development of heterobifunctional PEG derivatives enables more precise control over conjugation sites and orientation, while stimuli-responsive spacers that undergo cleavage in specific microenvironments (e.g., low pH or elevated enzyme concentrations in tumors) offer opportunities for enhanced spatial control of drug release. For PEG6 specifically, research continues to refine our understanding of its optimal applications, particularly in the emerging field of theranostics which combines diagnostic and therapeutic functions in a single agent [6] [5]. The relationship between spacer properties and biological performance can be visualized as follows:
Relationship between PEG6 spacer properties and biological performance
The strategic incorporation of PEG6 spacers in pharmaceutical conjugates represents a powerful approach for optimizing key properties including hydrophilicity, stability, and target engagement. Systematic studies demonstrate that PEG6 occupies a strategic position in the spacer length continuum, offering significantly enhanced performance compared to shorter spacers without introducing the potential drawbacks associated with longer PEG chains. The well-characterized hydrophilicity of PEG6, evidenced by its favorable logD values and hydration capacity, directly translates to improved biodistribution patterns and reduced non-specific interactions.
While quantitative data for BnO-PEG6-CH2COOH itself is absent from the search results, information on similar PEG6-based linkers used in advanced drug formulations can serve as a useful reference.
The table below summarizes key properties and findings for related PEG6 linkers from recent studies:
| Linker / Compound Name | Key Findings Related to Solubility & Stability | Context of Use |
|---|---|---|
| Amino-PEG6-Propionyl-MMAD [1] | Demonstrated high stability in rodent, monkey, and human plasma in vitro. Linker itself remained intact, though payload degradation was observed in a position- and species-dependent manner. [1] | Non-cleavable linker in Antibody-Drug Conjugates (ADCs) [1] |
| PEG6-based sEH-PROTACs [2] | Linkers with various lengths (PEG1-PEG6) were tolerated in the active site of an enzyme, confirming their utility as flexible, biocompatible spacers. [2] | Linker in Proteolysis Targeting Chimeras (PROTACs) [2] |
| PLGA-PEG-COOH [3] | The PEG-COOH group contributes to the formation of nanoparticles that are efficient as drug delivery systems, implying good aqueous compatibility and functionalizability. [3] | Nanoparticle drug delivery system [3] |
A critical finding from the research on the Amino-PEG6-based ADC linker is the species-dependent stability of the construct. The linker itself was stable, but the attached payload showed varying degrees of degradation [1]. This highlights the importance of testing stability in the relevant biological models for your specific application.
The methodologies from these studies can be adapted to experimentally determine the properties of this compound.
You can assess the stability of your compound in biological matrices using a method derived from ADC research [1].
Stability assessment workflow for plasma incubation studies.
Key Steps [1]:
For solubility, a standard shake-flask method used for lipid formulations can be employed [4].
Experimental workflow for equilibrium solubility determination.
Key Steps [4]:
Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker that connects these two components is not merely a passive tether but a critical determinant of the ADC's stability, efficacy, and safety profile. Polyethylene glycol (PEG)-based linkers have emerged as a powerful tool to modulate the physicochemical and pharmacological properties of ADCs.
Integrating PEG spacers, such as the PEG6 linker, into the ADC structure is a strategic approach to address challenges associated with hydrophobic payloads. The hydrophilic nature of PEG can mask the hydrophobicity of potent cytotoxic drugs, thereby reducing nonspecific interactions, minimizing aggregation, improving solubility, and extending plasma half-life. Furthermore, PEG linkers can provide optimal spatial separation between the antibody and the payload, which may be crucial for efficient target binding and drug release.
Table 1: Influence of PEG Linker Length on ADC Properties (Model: anti-HER2 Affibody-MMAE Conjugate) [1]
| Linker Type | Molecular Weight | Circulation Half-life (Fold Increase) | In Vitro Cytotoxicity (Fold Reduction) | In Vivo Anti-tumor Efficacy |
|---|---|---|---|---|
| SMCC (Non-PEG) | - | Baseline (1x) | Baseline (1x) | Moderate |
| PEG4K | 4 kDa | 2.5x | 4.5x | Improved |
| PEG10K | 10 kDa | 11.2x | 22x | Most Ideal |
Table 2: Characteristics of Homogeneous ADCs with Different PEG Linkers at Light Chain Site (LC-V205C) [2]
| Linker Code | Linker Description | Tubulin Polymerization Inhibition | Hydrophobicity (HIC Elution) | Target-Dependent Cytotoxicity |
|---|---|---|---|---|
| L2 | Maleimidocaproyl (mc, non-PEG) | High | High | High |
| L3 | PEG2 Linker | High | Medium | High |
| L4 | PEG6 Linker | High | Low | High |
Table 3: Comparison of Hydrophilic Modifications in Camptothecin-Based ADCs [3]
| ADC Conjugate | Hydrophilic Modification | PDI (Poly-dispersity Index) | In Vitro IC50 (nM) | Tumor Growth Inhibition (TGI) at 5 mg/kg |
|---|---|---|---|---|
| 7300-LP2004 | PEG (Branched) | 0.197 | 32.17 | Data Not Specified |
| 7300-LP3004 | Polysarcosine (PSar) | 0.137 | 39.74 | 106.09% |
This protocol describes the site-specific conjugation of a Maleimide-PEG6-vc-PAB-MMAE linker-payload to a THIOMAB antibody, generating a homogeneous ADC with a Drug-to-Antibody Ratio (DAR) of 2 [2].
HIC is the standard method for separating and quantifying ADC species based on their drug load, as the conjugation of hydrophobic payloads increases the ADC's overall hydrophobicity.
This protocol confirms that the conjugation process and the PEG6 linker do not interfere with the antibody's ability to bind its target antigen.
This assay evaluates the target-dependent cell-killing potency of the PEG6-linked ADC.
The following diagrams outline the key processes involved in developing and evaluating PEG6-linked ADCs.
Diagram 1: Overall ADC Development Workflow. This flowchart outlines the key stages in creating and testing a site-specific PEG6-linked ADC, from initial design to final candidate selection.
Diagram 2: Mechanism of Action of a PEG6 Enzyme-Cleavable ADC. This diagram illustrates the journey of a PEG6-linked ADC from injection to inducing tumor cell death, including the potential for a bystander effect.
The strategic incorporation of PEG6 linkers into ADC design is a highly effective method for optimizing their therapeutic potential. By significantly reducing hydrophobicity, these linkers enhance physicochemical stability and pharmacokinetic profiles. The experimental data and detailed protocols provided serve as a robust foundation for researchers to develop homogeneous, stable, and potent ADCs. The synergistic effect between the PEG6 linker and specific conjugation sites, particularly on the antibody light chain, underscores the importance of a holistic design strategy to maximize efficacy and minimize toxicity in next-generation ADC therapeutics.
Dephosphorylation-Targeting Chimeras (DEPTACs) represent an innovative therapeutic strategy for treating tauopathies, including Alzheimer's disease. These heterobifunctional molecules are designed to specifically facilitate the dephosphorylation of pathological tau proteins by bringing them into proximity with phosphatases, thereby reducing tau aggregation and promoting its clearance [1]. DEPTACs share a similar conceptual framework with Proteolysis-Targeting Chimeras (PROTACs), but instead of targeting proteins for degradation, they recruit phosphatases to remove phosphate groups from hyperphosphorylated tau [1] [2].
The linker component in DEPTACs plays a critical role in determining the overall efficacy of these constructs. As a bridge between the tau-binding domain and phosphatase-recruiting domain, the linker influences the structural flexibility, spatial orientation, and ternary complex formation necessary for efficient tau dephosphorylation [1] [3]. Recent research has identified PEG6 (polyethylene glycol with six repeating units) as a particularly effective linker that enhances DEPTAC performance by optimizing these parameters [1].
DEPTAC molecules consist of four essential components that work in concert to achieve targeted tau dephosphorylation:
Table 1: Core Components of DEPTAC Architecture
| Component | Sequence/Composition | Function |
|---|---|---|
| Tau Binder | YQQYQDATADEQG | Selective targeting of tau protein |
| Phosphatase Recruiter | KKVAVVRTPPKSP | Recruitment of PP2A phosphatase |
| Linker | PEG6 (CAS: 882847-34-9) | Spatial optimization between domains |
| CPP | 8-poly-arginine (8 R) | Cellular membrane and BBB penetration |
The following diagram illustrates the molecular mechanism of DEPTAC-mediated tau dephosphorylation:
DEPTAC Molecular Mechanism. This diagram illustrates how DEPTAC molecules facilitate tau dephosphorylation by bringing tau protein and PP2A phosphatase into proximity.
The PEG6 linker has emerged as a superior choice for DEPTAC construction due to its favorable physicochemical properties and structural characteristics. The six ethylene glycol repeating units provide an optimal balance between flexibility and rigidity, allowing for proper orientation between the tau-binding and phosphatase-recruiting domains while maintaining sufficient distance for efficient ternary complex formation [1] [3].
Key advantages of PEG6 linkers include:
Table 2: Comparison of Linker Types in Bifunctional Chimeras
| Linker Type | Length | Flexibility | Solubility | Efficacy in DEPTAC |
|---|---|---|---|---|
| PEG6 | ~24 atoms | High | High | Excellent |
| Alkyl | Variable | Moderate | Low to Moderate | Limited |
| GSGS Peptide | 4 amino acids | High | Moderate | Moderate |
| Aromatic | Variable | Low | Low | Poor |
Protocol 1: Solid-Phase Peptide Synthesis of DEPTAC Constructs
Quality Control Parameters:
Protocol 2: Assessment of Tau Dephosphorylation in Primary Hippocampal Neurons
Primary Neuron Culture:
DEPTAC Treatment:
Western Blot Analysis:
Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Measurement
Protein Labeling:
Sample Preparation:
MST Measurements:
The experimental workflow for DEPTAC evaluation is systematic, as shown below:
DEPTAC Evaluation Workflow. This diagram outlines the sequential process for designing, synthesizing, and evaluating DEPTAC molecules from in vitro to in vivo models.
Protocol 4: In Vivo Evaluation in Transgenic Mouse Models
Animal Models:
Dosing Regimen:
Cognitive Assessment:
Tissue Collection and Analysis:
Table 3: Key Parameters for DEPTAC Efficacy Assessment
| Parameter | Assessment Method | Target Value | Significance |
|---|---|---|---|
| Tau Binding Affinity | MST | Kd < 100 nM | Ensures target engagement |
| PP2A Recruitment | Co-immunoprecipitation | ≥2-fold enrichment | Confirms ternary complex formation |
| Tau Dephosphorylation | Western Blot (p-tau/total tau) | ≥50% reduction at 1 μM | Primary efficacy measure |
| Cellular Viability | SRB Assay | IC50 > 100 μM | Demonstrates safety window |
| Cognitive Improvement | Behavioral Tests | Statistical significance p<0.05 | Functional relevance |
The strategic implementation of PEG6 linkers in DEPTAC design represents a significant advancement in the development of tau-targeted therapies for Alzheimer's disease and related tauopathies. The optimized D14 DEPTAC construct, incorporating a PEG6 linker, has demonstrated high efficiency in reducing tau phosphorylation with limited cytotoxicity in both cellular and animal models [1]. Furthermore, treatment with this optimized DEPTAC ameliorated neurodegeneration in primary cultured hippocampal neurons and improved cognitive functions in tauopathy mice [1].
Future directions in DEPTAC development should focus on expanding the repertoire of phosphatase recruiters, optimizing blood-brain barrier penetration, and exploring alternative linker chemistries that may enhance stability and efficacy. The rational design approach outlined in these application notes provides a framework for the continued development of DEPTACs as promising therapeutic candidates for the treatment of tauopathies.
Carboxylic acid Polyethylene Glycols (PEGs) are derivatives of polyethylene glycol that feature a terminal carboxyl (–COOH) group. This functional group enables the conjugation of PEG to target molecules, surfaces, or polymers through the formation of amide or ester bonds, typically facilitated by carbodiimide coupling chemistry [1]. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the properties of therapeutic agents. The key beneficial properties of PEG linkers include their high water solubility, excellent biocompatibility, significant flexibility due to freely rotating C-O bonds, and low immunogenicity, which collectively impart "stealth" properties to the conjugated molecules by reducing recognition and clearance by the immune system [2].
Carboxylic acid PEGs can be structurally classified into several categories, each suited for specific applications. The table below summarizes the main types and their characteristics:
| Classification | Description | Common Applications |
|---|---|---|
| Linear Heterobifunctional | A linear PEG chain with a –COOH group at one end and a different functional group (e.g., amine, thiol, azide) at the other [1] [2]. | Site-specific bioconjugation; creating protein-drug conjugates. |
| Linear Homobifunctional | A linear PEG chain with identical –COOH groups at both termini [2]. | Polymer crosslinking; hydrogel synthesis. |
| Multi-Arm PEGs | Multiple PEG chains emanating from a central core (e.g., 4-arm or 8-arm), each terminated with a –COOH group [1] [2]. | Forming high-density conjugates; creating sophisticated hydrogel networks. |
| Dendrimeric/Branched | Complex, tree-like structures with multiple –COOH groups, offering high ligand density [2]. | Enhancing binding avidity in diagnostic assays. |
The terminal carboxylic acid group can be activated to react with primary amines (–NH₂) on target molecules like proteins, forming stable amide bonds. The properties of the final conjugate are influenced by the length (molecular weight) and architecture of the PEG linker. Longer PEGs provide greater spatial separation and enhanced solubility, while branched architectures can be used to create multivalent conjugates [2].
Protein PEGylation: The conjugation of PEG to proteins is a primary application. It significantly improves the pharmacokinetic profile of therapeutic proteins by increasing their hydrodynamic radius, which reduces renal clearance and extends plasma half-life. Furthermore, PEGylation can decrease immunogenicity by shielding antigenic sites on the protein [2]. Marketed examples include Pegfilgrastim (Neulasta) and Peginterferon (PEG-Intron).
Antibody-Drug Conjugates (ADCs): In ADCs, heterobifunctional PEG linkers (e.g., with a carboxylic acid on one end and a click-compatible group on the other) act as spacers between the antibody and the cytotoxic drug. This spacer can provide solubility to hydrophobic drugs and incorporate cleavable linkers (e.g., enzymatically cleavable peptides) for controlled drug release at the target site [2].
Nanoparticle Functionalization: Carboxylic acid PEGs are crucial for coating and stabilizing nanoparticles, such as iron oxide NPs used in imaging. The PEG backbone significantly improves colloidal stability in complex biological environments (e.g., blood plasma), while the terminal –COOH group provides an anchor point for coupling targeting ligands like antibodies [3].
This protocol describes the activation of –COOH groups and their coupling to surface amines.
Materials:
Procedure:
The following diagram illustrates this conjugation workflow:
This protocol, adapted from a cited research paper, details the coupling of an antibody to PEG-coated nanoparticles for targeted applications [3].
Materials:
Procedure:
Selecting the right PEG linker and optimizing the reaction conditions are vital for success. The table below outlines key parameters and common issues:
| Design Parameter | Considerations | Troubleshooting Tips |
|---|---|---|
| PEG Length (MW) | Longer PEGs offer greater steric shielding and solubility but can reduce binding affinity due to increased flexibility and distance [2]. | If biological activity is lost, test a shorter PEG linker. If stability is insufficient, try a longer or branched PEG. |
| Functional Group Orthogonality | For site-specific conjugation, use heterobifunctional PEGs with reactive groups (e.g., Maleimide, DBCO) that do not interfere with the carboxylic acid [2]. | Characterize the intermediate and final product to confirm successful, specific conjugation at the desired sites. |
| Reaction pH | EDC/NHS activation is most efficient in slightly acidic buffers (pH 5.5). The conjugation to amines is then performed at neutral pH [3]. | Low conjugation yield may be due to suboptimal pH. Ensure activation is done at pH 5.5-6.0. |
| Stoichiometry | The molar ratio of PEG to target molecule is critical. Too much PEG can lead to over-modification and loss of activity; too little results in low conjugation efficiency. | Perform small-scale reactions with varying ratios of PEG:target to find the optimal condition. |
The relationship between these considerations and the final conjugate's properties is summarized below:
PEGylation technology, defined as the covalent attachment of poly(ethylene glycol) (PEG) chains to therapeutic molecules, has become a cornerstone of modern pharmaceutical development since its inception in the late 1970s. [1] [2] This technology has revolutionized drug delivery by addressing critical challenges associated with conventional formulations, including rapid clearance, poor stability, and suboptimal pharmacokinetics. The strategic incorporation of PEG-based spacers between the drug molecule and targeting ligands represents a sophisticated approach to optimizing drug delivery systems while maintaining therapeutic efficacy.
The fundamental value of PEGylation lies in its ability to impart a "stealth effect" to therapeutic compounds, significantly reducing their recognition and clearance by the reticuloendothelial system (RES). [2] [3] This effect is primarily mediated through the formation of a protective hydration layer around the modified therapeutic, with PEG's flexible polymer chains capable of binding approximately three water molecules per ethylene oxide unit. [1] For researchers developing biotherapeutics, this translates to extended circulation half-life, reduced immunogenicity, and improved biodistribution profiles. The growing importance of PEGylation technology is reflected in market projections, with the global PEGylation proteins market expected to expand from US$2.4 billion to over US$6 billion by 2034. [1]
Table 1: Historical Development of PEGylated Therapeutics
| Year | Development Milestone | Significance |
|---|---|---|
| 1970s | Pioneering work by Frank Davis et al. | First demonstration of protein PEGylation |
| 1990 | FDA approval of Adagen (pegademase bovine) | First PEGylated protein therapeutic |
| 2002 | Approval of Neulasta (pegfilgrastim) | Blockbuster PEGylated drug (>$5 billion in 2011) |
| 2020s | COVID-19 mRNA vaccines (PEGylated LNPs) | Validation in nucleic acid delivery |
| 2023-2024 | Recent approvals (Izervay, Elfabrio, Yorvipath) | Expanding to new therapeutic areas |
The therapeutic performance of PEGylated biopharmaceuticals is heavily influenced by several key parameters in spacer design. Molecular weight of the PEG chains directly impacts both circulation half-life and biodistribution. Low molecular weight PEG chains (<5,000 Da) are primarily cleared renally, while higher molecular weight variants (>10,000 Da) demonstrate prolonged circulation but potentially increased immunogenicity. [1] [3] The surface density of PEG chains determines their spatial conformation, transitioning from a "mushroom" configuration at low density to an extended "brush" conformation at high density, with the latter providing superior steric protection. [1]
The chemical linkage between PEG and the therapeutic molecule must be strategically selected based on stability requirements and desired release kinetics. Common conjugation chemistries include amide bonds for permanent attachment, disulfide bonds for redox-sensitive release in intracellular environments, and ester linkages for hydrolytically-driven drug release. [2] [4] Additionally, PEG architecture (linear versus branched) influences hydration capacity and steric protection, with branched PEGs typically providing enhanced shielding effects at lower molecular weights. [2]
Comprehensive characterization of PEGylated constructs requires a multidisciplinary approach. Dynamic light scattering (DLS) provides critical information on hydrodynamic diameter and size distribution, while zeta potential measurements yield insights into surface charge and colloidal stability. [5] Chromatographic methods, particularly RP-HPLC and SEC-HPLC, are indispensable for assessing radiochemical purity and conjugation efficiency, with typical purity thresholds exceeding 95% for clinical applications. [6] Competitive cell binding assays using appropriate cell lines (e.g., LNCaP for PSMA-targeting therapeutics) enable quantitative assessment of target binding affinity (IC50 values), a critical determinant of in vivo performance. [6]
Table 2: Key Design Parameters for PEGylation Spacers in Drug Delivery
| Parameter | Impact on Performance | Optimization Strategies |
|---|---|---|
| Molecular Weight | Renal clearance, steric protection, immunogenicity | Balance stealth properties with clearance kinetics (typically 2-40 kDa) |
| Surface Density | Protein adsorption, macrophage uptake, targeting accessibility | Achieve "brush" regime for maximal stealth effect |
| Chain Conformation | Steric protection, hydration capacity | Mushroom (<5% surface coverage) to brush (>10% surface coverage) |
| Linkage Chemistry | Stability, drug release profile, intracellular trafficking | Select based on desired release kinetics (stable vs cleavable) |
| PEG Architecture | Hydration volume, steric protection, binding kinetics | Branched PEGs offer enhanced shielding at lower molecular weights |
The emulsion solvent evaporation method represents a robust, widely-adopted approach for fabricating PEGylated PLGA nanoparticles with controlled characteristics. [5] Begin by dissolving PLGA polymer (50:50 lactide:glycolide ratio, 30-60 kDa) and PEG-lipid conjugate (e.g., DSPE-PEG2000) in dichloromethane (DCM) at a 10:1 weight ratio. Simultaneously, prepare the aqueous phase containing polyvinyl alcohol (1% w/v) as a stabilizer. Employ high-speed homogenization (15,000 rpm for 5 minutes) to form a primary oil-in-water emulsion, followed by sonication using a probe sonicator (50% amplitude, 2 minutes) to reduce particle size. Subsequently, the emulsion is stirred overnight at room temperature to facilitate solvent evaporation and nanoparticle hardening. The resulting nanoparticles are collected by ultracentrifugation (40,000 × g for 30 minutes) and washed repeatedly with Milli-Q water to remove residual surfactants. [5]
Critical considerations: Maintain temperature control throughout the process to prevent premature polymer precipitation. Optimize the organic-to-aqueous phase ratio (typically 1:10) to achieve desired particle size (100-200 nm). For drug-loaded formulations, incorporate the therapeutic agent (1-10% w/w relative to polymer) into the organic phase during initial dissolution. [5]
For site-specific conjugation of PEG spacers to therapeutic proteins or peptides, the following protocol outlines a controlled, reproducible approach. Prepare the protein solution (1-5 mg/mL) in phosphate-buffered saline (PBS, 0.1 M, pH 7.4) containing 1 mM EDTA. Separately, dissolve maleimide-functionalized PEG (mPEG-MAL, 20 kDa) in the same buffer at a 5:1 molar ratio relative to the target protein. Important: Prior to conjugation, reduce disulfide bonds in the target protein using tris(2-carboxyethyl)phosphine (TCEP, 10-fold molar excess) for 30 minutes at 4°C, followed by buffer exchange using desalting columns to remove reducing agent. [2] [4]
Slowly add the activated PEG solution to the protein with gentle stirring at 4°C, allowing the reaction to proceed for 12-16 hours. Terminate the conjugation by adding a 100-fold molar excess of L-cysteine to quench unreacted maleimide groups. Purify the PEGylated product using size exclusion chromatography (Sephadex G-25) or ultrafiltration (100 kDa MWCO) to remove unconjugated PEG and reaction byproducts. Validate conjugation efficiency by SDS-PAGE (shifting molecular weight) and MALDI-TOF mass spectrometry. [2] [4]
Figure 1: Experimental workflow for site-specific protein PEGylation via cysteine-maleimide chemistry
Cell binding and internalization assays provide critical data on the target engagement of PEGylated therapeutics. Seed appropriate cell lines (e.g., LNCaP for PSMA-targeting agents) in 24-well plates at 150,000 cells/well and culture for 48 hours. [6] Incubate with serial dilutions of the PEGylated construct (0-10,000 nM) in triplicate for 1 hour at 37°C. For competitive binding assays, include a constant concentration of radiolabeled reference compound (e.g., [68Ga]Ga-PSMA-11). Terminate incubation by rapid washing with ice-cold PBS, followed by cell lysis (1N NaOH) for gamma counting or analysis. For internalization studies, differentiate surface-bound from internalized fractions using acid wash (50 mM glycine, 100 mM NaCl, pH 2.5). [6]
Pharmacokinetic and biodistribution studies in appropriate animal models represent a crucial step in translational development. Administer the PEGylated therapeutic intravenously to groups of animals (typically n=5-8 per time point), with blood collection at predetermined intervals (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours). Process plasma samples by protein precipitation (acetonitrile) followed by LC-MS/MS analysis to determine drug concentrations. For biodistribution assessment of radiolabeled compounds, euthanize animals at selected time points, harvest tissues of interest, and measure radioactivity using a gamma counter. Calculate key parameters including area under the curve (AUC), elimination half-life, and tissue distribution ratios. [6]
PEGylation has revolutionized protein therapeutics by addressing inherent limitations such as proteolytic degradation and rapid renal clearance. The first FDA-approved PEGylated protein, Adagen (pegademase bovine), demonstrated the profound impact of PEGylation on therapeutic efficacy, enabling enzyme replacement therapy for adenosine deaminase severe combined immunodeficiency (ADA-SCID). [7] [2] Recent innovations continue to expand this landscape, with 2023-2024 approvals including Elfabrio (pegunigalsidase alfa-iwxj) for Fabry disease and Yorvipath (palopegteriparatide) for hypoparathyroidism. [7]
Case study: The development of PEGylated granulocyte colony-stimulating factor (G-CSF) analogs including Neulasta (pegfilgrastim) exemplifies the clinical impact of optimized PEGylation. By conjugating a 20 kDa PEG chain to G-CSF, developers achieved a significant extension of plasma half-life, reducing dosing frequency from daily injections to a single administration per chemotherapy cycle. [7] This innovation not only improved patient compliance but also enhanced clinical outcomes by maintaining sustained neutrophil counts during the critical nadir period post-chemotherapy. The commercial success of Neulasta (exceeding $5 billion in annual sales) has inspired the development of multiple follow-on products including Udenyca, Fulphila, and Ziextenzo, all employing similar PEGylation strategies. [7]
PEGylation plays an indispensable role in nanoparticle-based delivery systems, particularly for nucleic acid therapeutics. The successful development of PEGylated lipid nanoparticles (LNPs) for COVID-19 mRNA vaccines (Spikevax and Comirnaty) highlights the critical importance of optimized PEG-lipid conjugates in stabilizing nanocarriers and modulating their interactions with biological systems. [7] [5] In these formulations, PEG2000-lipid conjugates are incorporated at approximately 1.5 mol% to provide a protective hydrophilic corona that prevents particle aggregation and reduces nonspecific protein adsorption. [7]
Case study: The development of PEGylated PLGA nanoparticles for cancer therapy demonstrates the multi-functional advantages of strategic spacer implementation. Researchers have successfully engineered systems where PEG chains serve as both steric stabilizers and conjugation points for targeting ligands. [5] In one exemplary approach, PLGA nanoparticles containing chemotherapeutic agents (e.g., docetaxel or doxorubicin) were functionalized with heterobifunctional PEG spacers (NH₂-PEG-COOH) enabling subsequent conjugation of targeting ligands (e.g., folate, transferrin, or monoclonal antibodies). This design resulted in enhanced tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, combined with active targeting to cancer cell populations. [5] The optimal PEG molecular weight for such applications typically ranges from 2-5 kDa, balancing effective steric protection with minimal interference in receptor-ligand interactions. [5]
The application of PEGylation extends to small molecule drugs and diagnostic imaging agents, where it primarily addresses challenges of poor solubility and rapid clearance. Notable examples include Movantik (naloxegol), which employs a 339 Da PEG spacer to enhance solubility and restrict blood-brain barrier penetration, thereby optimizing it for peripheral opioid receptor blockade without central nervous system effects. [7] In diagnostic imaging, strategic PEGylation of prostate-specific membrane antigen (PSMA) inhibitors has yielded radiotracers with improved tumor-to-background ratios for enhanced prostate cancer detection. [6]
Case study: Recent research on PSMA-targeted radiotracers demonstrates how systematic optimization of PEG spacer length significantly impacts diagnostic performance. Investigators developed two variants, [68Ga]Ga-PP4-WD and [68Ga]Ga-PP8-WD, incorporating different PEG sizes. [6] Both compounds maintained excellent PSMA affinity (IC50 = 6.13-8.06 nM) while demonstrating distinct biodistribution profiles. The optimized PEG length in [68Ga]Ga-PP4-WD resulted in a tenfold reduction in renal uptake compared to the non-PEGylated reference compound, substantially improving tumor-to-kidney ratios and potentially enabling detection of metastases near renal structures. [6] This case highlights the critical importance of empirical optimization of spacer length for specific therapeutic or diagnostic applications.
Table 3: Impact of PEG Spacer Length on Pharmacokinetic Parameters of PSMA-Targeted Radiotracers
| Parameter | [68Ga]Ga-Flu-1 (No PEG) | [68Ga]Ga-PP4-WD | [68Ga]Ga-PP8-WD |
|---|---|---|---|
| PSMA IC50 (nM) | Not reported | 8.06 ± 0.91 | 6.13 ± 0.79 |
| Tumor Uptake (%ID/g) | Reference | Maintained | Maintained |
| Kidney Uptake (%ID/g) | 100% | 10% | 20% |
| Tumor/Kidney Ratio | 1:3 | Improved | Improved |
| Primary Clearance Route | Renal | Renal | Renal |
Despite its well-established benefits, PEGylation faces emerging challenges related to immunogenicity and safety concerns. The increasing prevalence of anti-PEG antibodies in the general population (estimated at 20-40%) represents a significant hurdle for PEGylated therapeutics. [1] [2] These antibodies, primarily of IgM and IgG classes, can trigger accelerated blood clearance (ABC) of subsequent PEGylated drug doses and potentially contribute to hypersensitivity reactions. [1] Mechanisms underlying these reactions include complement activation and subsequent generation of anaphylatoxins (C3a, C5a), particularly with higher molecular weight PEG chains (>10,000 Da). [1]
Recent evidence suggests that complement activation by PEGylated constructs occurs through both the alternative pathway (mediated through hydration-dependent conformational changes in C3) and lectin pathway. [1] Researchers can mitigate these risks through several strategic approaches: optimizing PEG molecular weight to balance efficacy and immunogenicity, implementing pre-medication protocols with corticosteroids and antihistamines in clinical settings, and developing novel PEG alternatives including polysarcosine, poly(2-oxazoline), and zwitterionic polymers. [1] [2] Additionally, monitoring patients for anti-PEG antibodies during clinical development and considering screening strategies for high-prevalence populations represent prudent approaches to maximizing therapeutic safety.
Figure 2: Immunogenicity challenges and mitigation strategies for PEGylated therapeutics
The evolving landscape of spacer technology extends beyond conventional PEGylation to include innovative alternatives and advanced functionalization strategies. Several promising approaches are gaining traction, including releasable PEGylation utilizing cleavable linkers that shed PEG chains upon reaching target tissues, thereby restoring native drug activity. [2] Dual-functional spacers that combine PEG with additional moieties (e.g., targeting ligands, cell-penetrating peptides, or imaging agents) enable multi-functional drug delivery systems with sophisticated targeting capabilities. [5] [4]
The emerging field of PEG hydrogel spacers for radiation oncology represents a novel application beyond traditional drug delivery. These spacers, used to separate the prostate from the rectum during radiotherapy, demonstrate excellent safety profiles with device-related problems occurring in only 0.40% of cases. [8] Recent economic analyses further indicate that despite higher initial costs (+$3,949 during treatment), PEG hydrogel spacers generate significant long-term savings (-$8,095 over four years) through reduced toxicity management. [9]
Future directions in spacer technology include precision PEGylation strategies enabling site-specific conjugation through engineered cysteine residues or non-natural amino acids, stimuli-responsive spacers that undergo conformational changes or cleavage in response to tumor microenvironment cues (e.g., pH, enzymes, or redox gradients), and biomimetic approaches utilizing native protein domains or membrane fragments as natural stabilization moieties. [1] [2] [3] These advanced approaches promise to address current limitations while further enhancing the precision and efficacy of therapeutic delivery.
PEGylation spacer technology continues to be a transformative tool in pharmaceutical development, offering proven solutions to longstanding challenges in drug delivery. Through strategic implementation of optimized spacer design parameters—including molecular weight, surface density, and conjugation chemistry—researchers can significantly enhance the pharmacokinetic profiles, stability, and targeting efficiency of diverse therapeutic modalities. While emerging challenges such as immunogenicity require continued attention, the ongoing innovation in spacer technology and growing clinical validation across therapeutic areas ensure that PEGylation will remain a cornerstone of advanced drug delivery systems. The comprehensive protocols and design principles outlined in these Application Notes provide researchers with a robust foundation for developing optimized PEGylated therapeutics with enhanced clinical potential.
Soluble linkers have emerged as critical components in the design and development of effective biomolecular conjugates, particularly antibody-drug conjugates (ADCs). These molecular bridges connect functional components such as targeting antibodies and cytotoxic payloads, serving not merely as passive connectors but as active determinants of the conjugate's pharmacological behavior. The strategic incorporation of hydrophilic motifs into linker design directly addresses the profound challenges of poor aqueous solubility and aggregation tendencies that often plague complex bioconjugates, especially those bearing highly hydrophobic payloads. The clinical success of ADCs has demonstrated that suboptimal linker design can lead to premature payload release, increased systemic toxicity, and reduced therapeutic efficacy, highlighting the necessity of sophisticated linker engineering [1] [2].
The fundamental role of soluble linkers extends beyond basic connectivity to include modulation of pharmacokinetic profiles, biodistribution patterns, and therapeutic indices. As the field of targeted therapeutics expands beyond ADCs to include peptide-drug conjugates (PDCs), small molecule-drug conjugates (SMDCs), and various nanoparticle systems, the principles of effective linker design maintain their relevance. This document provides comprehensive application notes and detailed experimental protocols for the design, synthesis, and characterization of soluble linkers, with particular emphasis on their implementation in pharmaceutical development. The protocols integrate both established methodologies and recent innovations in linker technology, providing researchers with practical tools to advance their conjugate development programs [2] [3].
Effective soluble linker design requires meticulous optimization of several interconnected properties that collectively determine conjugate performance:
Aqueous Solubility: Sufficient hydrophilicity is essential to maintain conjugate solubility throughout formulation, storage, and administration. Linkers with inadequate solubility promote molecular aggregation, leading to physical instability, altered pharmacokinetics, and potential immunogenicity. This is particularly critical when conjugating highly hydrophobic payloads, where the linker must counterbalance the intrinsic hydrophobicity of the drug component. Incorporation of hydrophilic moieties such as polyethylene glycol (PEG) chains, sulfonates, or phosphates directly into the linker structure represents the primary strategy for enhancing aqueous solubility [1] [2] [3].
Stability Profile: The linker must maintain structural integrity during systemic circulation to prevent premature payload release while enabling efficient drug liberation at the target site. This delicate balance requires careful matching of linker chemistry to the specific release environment anticipated at the site of action. Cleavable linkers leverage physiological gradients (pH, enzyme expression, redox potential) between circulation and target tissues to achieve selective activation, while non-cleavable linkers rely on complete antibody degradation within lysosomes to release active metabolites. The choice between these strategies significantly impacts both efficacy and safety profiles [1] [2].
Spatial Configuration: The three-dimensional arrangement of the linker influences both the accessibility of cleavage sites and the potential for non-specific interactions with biological components. Optimal linker length provides sufficient separation between conjugate elements to prevent steric hindrance while avoiding excessive flexibility that might promote entanglement or recognition by immune cells. Additionally, branching architectures can enable higher drug loading while maintaining favorable physicochemical properties [1] [3].
Soluble linkers can be categorized based on their mechanism of payload release, with each class offering distinct advantages and limitations:
Non-Cleavable Linkers: These linkers form permanent connections between the targeting moiety and payload, relying on complete proteolytic degradation of the antibody component within target cells to release active drug. Conjugates utilizing non-cleavable linkers typically exhibit enhanced plasma stability and reduced off-target toxicity due to minimized premature release. The released payload is often an amino acid-drug adduct that must retain potency despite the structural modification. Prominent examples include the linkers used in Kadcyla (ado-trastuzumab emtansine) and Blenrep (belantamab mafodotin) [2].
Enzyme-Cleavable Linkers: These linkers incorporate specific recognition sequences for enzymes overexpressed in target environments, particularly lysosomal proteases (e.g., cathepsin B) or glycosidases (e.g., β-glucuronidase). The dipeptide motif Val-Cit represents the most extensively validated protease-cleavable system, often paired with a self-immolative para-aminobenzylcarbamate (PABC) spacer to ensure efficient drug release following enzymatic cleavage. Enzyme-cleavable linkers offer excellent stability in circulation with rapid activation at the target site, making them among the most widely utilized strategies in current ADC development [1] [2].
Acid-Cleavable Linkers: These systems exploit the pH gradient between neutral blood circulation (pH 7.4) and acidic intracellular compartments (endosomes: pH 5.5-6.2, lysosomes: pH 4.5-5.0). Hydrazone and carbonate functionalities represent common acid-labile connections that remain stable in plasma but undergo hydrolysis in the acidic environment of target cells. While historically significant as the first linker class employed in approved ADCs (e.g., Mylotarg), acid-cleavable linkers have seen declining use due to concerns about relative instability in circulation and associated off-target toxicity [2].
Redox-Cleavable Linkers: Disulfide-based linkers leverage the pronounced differential in glutathione (GSH) concentrations between the extracellular millimolar range (1-10 mM) and extracellular micromolar range (~5 μM). The enhanced reducing environment inside cells, particularly in cancer cells with elevated GSH levels, promotes selective intracellular payload release. Strategic steric hindrance around the disulfide bond through methyl substitution can further fine-tune stability to prevent premature cleavage in plasma while maintaining efficient intracellular activation [2].
Table 1: Comparative Analysis of Soluble Linker Classes and Their Properties
| Linker Type | Cleavage Mechanism | Representative Examples | Stability in Plasma | Release Specificity | Clinical Validation |
|---|---|---|---|---|---|
| Non-Cleavable | Antibody degradation in lysosomes | Thioether (Blenrep), MCC (Kadcyla) | Very High | Dependent on internalization | Approved ADCs |
| Enzyme-Cleavable | Protease (e.g., Cathepsin B) hydrolysis | Val-Cit-PABC, Val-Ala-PABC | High | High (enzyme-dependent) | Multiple approved ADCs |
| Acid-Cleavable | pH-dependent hydrolysis in acidic compartments | Hydrazone (Mylotarg) | Moderate | Moderate (pH-dependent) | Approved (with limitations) |
| GSH-Cleavable | Disulfide reduction in reductive environments | Disulfide with steric hindrance | Moderate to High | High (GSH concentration-dependent) | Investigational |
Table 2: Impact of PEG Length on ADC Pharmacokinetic and Toxicity Profiles [2] [3]
| PEG Chain Length | Plasma Exposure (AUC) | Non-Specific Uptake | Peak Tissue Concentration | Hematological Toxicity | Animal Survival (28 days) |
|---|---|---|---|---|---|
| No PEG | Low | High | High (Day 1) | Severe | 0% (at 20 mg/kg) |
| 4 PEG units | Moderate | Moderate | Moderate | Moderate | ~17% |
| 8 PEG units | High | Low | Low | Mild | 100% |
| 12 PEG units | High (plateau) | Low | Low | Mild | 100% |
Principle: Polyethylene glycol (PEG) incorporation represents a well-established strategy for enhancing aqueous solubility and improving pharmacokinetic profiles of biomolecular conjugates. The hydrophilic and flexible nature of PEG chains reduces aggregation tendency, decreases nonspecific cellular uptake, and prolongs circulation half-life [3].
Materials:
Procedure:
Antibody Reduction:
Linker-Payload Conjugation:
ADC Assembly:
Purification and Characterization:
Troubleshooting:
Principle: Comprehensive characterization of linker stability under physiological conditions is essential for predicting in vivo performance. This protocol employs multiple orthogonal techniques to monitor conjugate integrity, drug release kinetics, and aggregation propensity [1] [4].
Materials:
Procedure:
Plasma Stability Assessment:
Enzymatic Release Kinetics:
Aggregation Propensity Evaluation:
Data Analysis:
Principle: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly specific and efficient method for conjugating biomolecules under physiological conditions. The bioorthogonal nature of this reaction enables precise conjugation without interfering with native biological functions [5].
Materials:
Procedure:
Copper Catalyst Preparation:
Conjugation Reaction:
Purification and Analysis:
Critical Considerations:
Diagram 1: The interconnected relationships between fundamental linker design parameters, intermediate physicochemical properties, and ultimate ADC performance metrics. Hydrophilicity directly enhances solubility and reduces aggregation, while conjugation method determines DAR homogeneity. These factors collectively influence critical performance outcomes including therapeutic efficacy, toxicity profile, and pharmacokinetic behavior [1] [2] [3].
Diagram 2: Comprehensive workflow for soluble linker development encompassing four distinct phases: design and synthesis, conjugation and purification, analytical characterization, and functional evaluation. This systematic approach ensures thorough optimization and assessment of critical quality attributes at each development stage [1] [4] [3].
High Aggregation Propensity:
Suboptimal DAR:
Rapid Plasma Clearance:
Premature Payload Release:
Site-Specific Conjugation: Traditional conjugation methods yield heterogeneous mixtures with variable DAR distributions. Emerging site-specific technologies, including engineered cysteine residues, non-natural amino acids, and enzymatic conjugation, enable precise payload placement at defined sites. These approaches significantly improve conjugate homogeneity, pharmacokinetic predictability, and therapeutic index [1].
Hydrophility-Hydrophobicity Balance: While enhancing hydrophilicity is generally beneficial, excessive hydrophilicity can potentially impair membrane permeability and intracellular trafficking. Optimal design maintains sufficient hydrophilicity to prevent aggregation while allowing efficient cellular internalization and intracellular processing. Empirical optimization is often required to identify the ideal balance for specific target and payload combinations [2] [3].
Linker-Borne Transporter Avoidance: Many cytotoxic payloads are substrates for efflux transporters like MDR1/P-glycoprotein, contributing to drug resistance. Strategic linker design can generate hydrophilic metabolites that evade recognition by these transporters, potentially overcoming resistance mechanisms. This approach has been successfully demonstrated with maytansinoid conjugates incorporating hydrophilic PEG-containing linkers [2].
Soluble linkers represent foundational components of effective biomolecular conjugates, with their design principles extending across therapeutic modalities from ADCs to emerging targeted therapies. The systematic integration of hydrophilic elements, particularly PEG chains of optimized length, has demonstrated profound impacts on key conjugate attributes including solubility, pharmacokinetics, and toxicity profiles. The quantitative relationships between linker properties and performance metrics, as detailed in these application notes, provide a rational framework for linker selection and optimization.
Future developments in soluble linker technology will likely focus on advanced architectural designs including branched configurations, stimuli-responsive elements beyond traditional cleavage mechanisms, and integration with site-specific conjugation platforms. Additionally, the growing understanding of biophysical determinants of conjugate behavior, such as the role of subtle charge distributions and spatial configurations, will enable more predictive design approaches. As the field continues to evolve, these sophisticated linker systems will play an increasingly vital role in realizing the full potential of targeted therapeutic modalities across a expanding spectrum of disease applications.
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These sophisticated targeted therapies consist of three core components: a monoclonal antibody that recognizes tumor-specific antigens, a potent cytotoxic payload, and a chemical linker that covalently connects these two entities. The linker component serves as a critical determinant of ADC stability, efficacy, and safety, ensuring that the cytotoxic payload remains attached during systemic circulation while allowing for efficient release upon internalization into target cells. Among the various linker technologies available, PEG-based linkers have emerged as particularly valuable tools for optimizing ADC therapeutic indices. [1] [2]
PEG6 linkers are synthetic polymers composed of six repeating ethylene oxide units (-CH₂-CH₂-O-) that create a flexible, hydrophilic spacer between the antibody and the cytotoxic payload. These linkers belong to the category of discrete PEGs (dPEG), which are characterized by their single, specific molecular weight, in contrast to polydisperse PEG mixtures. The "6" in PEG6 specifically denotes six ethylene glycol repeat units, resulting in a defined molecular weight and spatial length. The fundamental properties of PEG6 that make it advantageous for ADC applications include its exceptional water solubility, which arises from the ethylene oxide repeating units forming hydrogen bonds with water molecules, its biocompatibility with minimal toxicity, and its flexibility due to free rotation of C-O bonds. These properties collectively address several challenges in ADC development, particularly those related to the hydrophobic nature of many potent cytotoxic agents. [3] [4] [5]
Table: Fundamental Properties of PEG6 Linkers in ADC Applications
| Property | Description | Impact on ADC Performance |
|---|---|---|
| Hydrophilicity | High water solubility due to hydrogen bonding with ethylene oxide units | Reduces aggregation of hydrophobic payloads, improves solubility |
| Flexibility | Free rotation of C-O bonds provides conformational flexibility | Allows connected components to sample optimal orientations |
| Biocompatibility | Minimal toxicity and low immunogenicity | Reduced adverse effects and improved safety profile |
| Defined Length | Precisely six ethylene glycol units with specific molecular weight | Enables reproducible conjugation and predictable pharmacokinetics |
| Steric Shield | Creates hydration shell around conjugated molecules | Reduces nonspecific interactions and recognition by immune system |
The development of PEG linkers for biological applications dates back to the 1970s, when researchers first conjugated PEG to proteins to extend their circulation time. The emergence of monodisperse PEG linkers with defined molecular weights and terminal functionalities in the 1990s enabled more precise bioconjugation strategies. Over the past three decades, PEG linkers have evolved from simple homobifunctional spacers to sophisticated heterobifunctional architectures specifically designed for applications like ADC development. The PEG6 linker represents an optimal balance between sufficient length to provide adequate spatial separation and compact size to minimize potential immunogenicity, making it particularly suitable for ADC construction. [3]
The incorporation of PEG6 linkers into ADC architectures addresses several critical challenges in ADC development, significantly enhancing both the physicochemical and pharmacological properties of the resulting conjugates. One of the most substantial benefits lies in the modulation of hydrophobicity inherent to many potent cytotoxic payloads. The hydrophilic nature of PEG6 creates a protective hydration shield that effectively counterbalances the hydrophobic character of drugs like maytansine (DM1) and monomethyl auristatin E (MMAE), thereby reducing the tendency for antibody aggregation and nonspecific interactions. This property enables the development of ADCs with higher drug-to-antibody ratios (DAR) without compromising solubility or increasing aggregation, as demonstrated in studies where PEG6 conjugation allowed DAR values up to 7.3 while maintaining acceptable aggregation profiles. [6] [7]
A particularly significant advantage of PEG6 linkers is their ability to enhance the therapeutic index of ADCs through improved pharmacokinetic properties. The hydrophilic PEG6 spacer increases the hydrodynamic radius of the ADC, resulting in reduced renal clearance and extended circulation half-life. Furthermore, the "stealth" characteristics of PEG6 minimize opsonization and recognition by the immune system, thereby decreasing immunogenicity and retarding clearance by the reticuloendothelial system (RES). These pharmacokinetic improvements directly translate to enhanced tumor accumulation while simultaneously reducing off-target toxicity, effectively widening the therapeutic window. Additionally, the flexible spacer arm provided by PEG6 can optimize the orientation and presentation of the conjugated payload, potentially facilitating more efficient release mechanisms upon internalization. [3] [6]
Table: Comparative Analysis of PEG6 Linker Performance in ADC Development
| Parameter | Without PEG6 | With PEG6 Linker | Experimental Evidence |
|---|---|---|---|
| Maximum Tolerable DAR | ~3-4 without significant aggregation | 7-8 with maintained stability | Nimotuzumab-PEG6-DM1-High (DAR=7.3) showed acceptable aggregation [6] |
| Binding Affinity Impact | Significant reduction at high DAR | Minimal impact on antigen binding | Nimotuzumab-PEG6-DM1 binding affinity slightly affected (KD 0.89→3.75 nM) [6] |
| Cytotoxic Potency | Limited by aggregation at high DAR | Maintained or enhanced with increasing DAR | Nimotuzumab-PEG6-DM1-High showed higher in vitro activity [6] |
| Plasma Stability | Variable based on linker chemistry | Enhanced stability due to hydrophilicity | PEGylated ADCs more stable in plasma [2] |
| Bystander Effect | Limited for charged payloads | Potential enhancement for permeable payloads | Not directly measured for PEG6 but inferred from improved payload characteristics [1] |
Recent research has highlighted the synergistic relationship between PEG6 linkers and specific conjugation sites on the antibody structure. A comprehensive 2024 study investigating the combined effects of conjugation sites and linker structures revealed that conjugation to the constant regions of the light chain with PEG-containing linkers particularly enhanced ADC characteristics, including improved stability and target-dependent cytotoxicity. Interestingly, this study also found that the effects of PEG linker structures on target-independent cytotoxicity at certain conjugation sites differed from those observed in conventional heterogeneous ADCs, underscoring the importance of integrated optimization of both conjugation site and linker architecture in next-generation ADC design. [8]
The conjugation of PEG6 linkers to antibodies requires careful optimization of reaction conditions to achieve the desired drug-to-antibody ratio (DAR) while maintaining antibody integrity and binding functionality. The following protocol details the optimized procedure for generating nimotuzumab-PEG6-DM1 conjugates with both low (3-4) and high (7-8) DAR values, as described in preclinical studies [6]. This protocol utilizes the heterobifunctional crosslinker Maleimide-PEG6-NHS (Mal-PEG6-NHS), which features a maleimide group for covalent attachment to reduced antibody interchain disulfides and an NHS ester for conjugation to primary amines on the cytotoxic payload.
Reagent Preparation:
Step-by-Step Conjugation Procedure:
Antibody Reduction: Add 10 molar equivalents of TCEP to the nimotuzumab solution and incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.
Buffer Exchange: Remove excess TCEP using a desalting column equilibrated with conjugation buffer according to manufacturer instructions.
Conjugation Reaction:
Controlled Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation, followed by additional incubation at 4°C for 20 hours to maximize conjugation efficiency.
Reaction Quenching: Add 10 molar equivalents of N-acetylcysteine and incubate at room temperature for 30 minutes to quench unreacted maleimide groups.
Purification: Purify the conjugated ADC using desalting columns or dialysis against PBS to remove unconjugated drugs and reaction byproducts.
Concentration Determination: Determine antibody concentration by absorbance at 280 nm with appropriate correction for the DM1 contribution (ε280 = 70,900 M⁻¹cm⁻¹ for nimotuzumab).
DAR Calculation: Determine the average DAR by UV-Vis spectroscopy using the following equation based on absorbance at 252 nm (A252) and 280 nm (A280):
Rigorous quality control is essential to ensure the consistency, stability, and functionality of PEG6-based ADCs. The following analytical methods should be employed to characterize the final ADC products:
Size Exclusion Chromatography (SEC-HPLC): Analyze ADC aggregation profiles using TSKgel G3000SWxl column with PBS (pH 7.2) as mobile phase at 0.5 mL/min. Monitor absorbance at 280 nm. Acceptable criteria: monomer content >90%, aggregates <5%.
Hydrophobic Interaction Chromatography (HIC): Assess DAR distribution using a Butyl-NPR column with decreasing ammonium sulfate gradient (1.5 M to 0 M over 25 minutes). Compare elution profiles to unconjugated antibody to confirm drug attachment.
Bioanalyzer System: Evaluate antibody integrity under reducing and non-reducing conditions using Protein 80 or 210 LabChip kits.
Biolayer Interferometry (BLI): Confirm antigen binding functionality by immobilizing EGFR extracellular domain on anti-human Fc biosensors and measuring binding kinetics of conjugated vs. unconjugated nimotuzumab.
Comprehensive characterization of PEG6-based ADCs requires multiple orthogonal analytical methods to assess critical quality attributes. Size exclusion chromatography (SEC-HPLC) remains the gold standard for evaluating aggregation states, with PBS (pH 7.2) serving as an optimal mobile phase for maintaining ADC integrity during analysis. For nimotuzumab-PEG6-DM1 conjugates, SEC analysis should demonstrate >90% monomeric content, with minimal increases in high-molecular-weight species compared to the unconjugated antibody. Additionally, hydrophobic interaction chromatography (HIC) provides invaluable information about drug-to-antibody ratio (DAR) distribution, effectively separating ADC species with different drug loads based on their increasing surface hydrophobicity with higher DAR values. [6]
UV-Vis spectrophotometry offers a straightforward method for determining average DAR values, leveraging the distinct absorbance maxima of the antibody (280 nm) and the conjugated payload (252 nm for DM1). The calculations must incorporate molar extinction coefficients for both components at both wavelengths to accurately determine the DAR. For quality control purposes, capillary electrophoresis systems such as the Bioanalyzer or LabChip GXII provide rapid assessment of antibody integrity under both reducing and non-reducing conditions, confirming proper heavy and light chain patterns and detecting potential fragmentation. These biophysical characterizations collectively ensure that the conjugation process has not compromised the structural integrity of the antibody component. [6]
The functional characterization of PEG6-based ADCs must verify that the conjugation process has not significantly impaired antigen binding capability. Biolayer interferometry (BLI) studies conducted with nimotuzumab-PEG6-DM1 demonstrated that while conjugation slightly affected binding affinity, the impact was minimal, with KD values increasing from 0.89 ± 0.02 nM for unconjugated nimotuzumab to 1.94 ± 0.02 nM for the low DAR conjugate and 3.75 ± 0.03 nM for the high DAR conjugate. This preservation of binding function is crucial for maintaining target specificity and cellular internalization efficiency. Additionally, flow cytometry binding assays using EGFR-positive cell lines (e.g., MDA-MB-468 for high EGFR density and HT-29 for very low EGFR density) provide cellular-level confirmation of binding competence across different antigen expression levels. [6]
In vitro cytotoxicity assessments represent a critical component of the functional characterization pipeline, typically conducted using standardized cell viability assays such as CellTiter-Glo or MTT. Dose-response curves generated from these assays provide IC50 values that quantify ADC potency against target-positive cancer cell lines. For nimotuzumab-PEG6-DM1, these assays demonstrated that the high DAR conjugate (DAR 7.3) exhibited superior in vitro potency compared to the low DAR conjugate (DAR 3.5), confirming that the PEG6 linker enables effective payload delivery without compromising cytotoxic activity. Furthermore, these assays should include appropriate controls such as unconjugated antibody, free payload, and non-targeting ADC conjugates to confirm antigen-specific cytotoxicity. [6]
Table: Analytical Techniques for Comprehensive Characterization of PEG6-Based ADCs
| Technique | Parameter Measured | Acceptance Criteria | Method Details |
|---|---|---|---|
| SEC-HPLC | Aggregation status | Monomer >90%, Aggregates <5% | TSKgel G3000SWxl column, PBS mobile phase, 0.5 mL/min |
| HIC-HPLC | DAR distribution | Consistent profile between batches | Butyl-NPR column, decreasing ammonium sulfate gradient |
| UV-Vis Spectroscopy | Average DAR | Within ±0.3 of target DAR | Calculation using A252/A280 with extinction coefficients |
| Biolayer Interferometry | Binding affinity | KD <5 nM for high-affinity antibodies | EGFR immobilization, association/dissociation kinetics |
| Flow Cytometry | Cellular binding | >80% binding compared to unconjugated antibody | EGFR-positive cells, antibody-specific secondary detection |
| Cytotoxicity Assay | In vitro potency | IC50 <10 nM for target-positive cells | 72-96 hour incubation, cell viability readout |
PEG6 linker technology has demonstrated significant promise in various preclinical cancer models, particularly in addressing challenging therapeutic scenarios such as KRAS-mutant colorectal cancers that are traditionally resistant to EGFR-targeted therapies. In a comprehensive study investigating nimotuzumab-PEG6-DM1 conjugates, researchers evaluated efficacy against EGFR-positive, KRAS-mutant DLD-1 colorectal cancer xenografts in mouse models. The DLD-1 cells were transduced with red fluorescent protein (iRFP702) to enable near-infrared imaging (NIR) for precise tumor response monitoring. The treatment regimen consisted of three doses of 15 mg/kg administered every four days, with tumor volume tracked regularly and survival monitored as the primary endpoint. [6]
The results from this preclinical study were particularly impressive, with both low and high DAR PEG6-based ADCs demonstrating significant anti-tumor activity. The nimotuzumab-PEG6-DM1-Low (DAR 3.5) treatment resulted in complete cure in 4 out of 6 animals (67%), while the nimotuzumab-PEG6-DM1-High (DAR 7.3) achieved complete cure in 2 out of 5 animals (40%). Both treatment groups showed statistically significant survival prolongation compared to control groups. Interestingly, the lower DAR conjugate demonstrated superior in vivo efficacy despite the higher DAR conjugate showing better in vitro potency, highlighting the complex relationship between DAR, pharmacokinetics, and in vivo efficacy. This discrepancy may be attributed to differences in systemic stability, tumor penetration, or intracellular processing between the two conjugates. [6]
The application of PEG6 linkers extends beyond traditional ADC designs to include emerging technologies such as site-specific conjugation approaches that address the heterogeneity challenges associated with conventional conjugation methods. A 2024 systematic investigation explored the synergistic effects between conjugation sites and linker structures, including PEG-based linkers, in homogeneous ADCs produced using THIOMAB technology. This research revealed that conjugation to the constant regions of the light chain combined with PEG-containing linkers particularly enhanced critical ADC characteristics, including improved stability and target-dependent cytotoxicity. The study generated 30 homogeneous site-specific ADCs with combinations of six conjugation sites and five linker structures, providing a comprehensive framework for optimizing next-generation ADC designs. [8]
Furthermore, PEG6 linkers are being incorporated into novel ADC platforms targeting various cancer types beyond colorectal cancer, including breast cancer, glioblastoma, and non-small cell lung cancer. The modular nature of PEG6 linker technology enables compatibility with diverse payload classes, including maytansinoids (DM1), auristatins (MMAE, MMAF), and other potent cytotoxic agents. The flexibility in functionalization (maleimide, NHS ester, azide, etc.) allows for integration with various conjugation strategies, including stochastic cysteine conjugation, site-specific engineering, and even enzymatic conjugation approaches. This versatility positions PEG6 linker technology as a valuable component in the continuous evolution of ADC therapeutics, particularly as the field advances toward more homogeneous, stable, and potent constructs. [8] [2]
Protein-polymer conjugates represent a dynamic class of hybrid materials that combine the inherent biological function and specificity of proteins with the versatile properties of synthetic polymers. By covalently linking proteins to polymers, researchers can enhance stability, modulate pharmacokinetics, and fine-tune biodistribution, thereby overcoming limitations inherent to native proteins [1]. Since the first demonstration of PEGylated bovine serum albumin (BSA) in 1977, polymer conjugation has evolved into a sophisticated bioengineering strategy with applications ranging from drug delivery and advanced therapeutics to imaging and smart biomaterials [2] [3].
The conjugation of biocompatible polymers to therapeutic proteins produces drugs with improved pharmacokinetic properties. For example, attachment of linear poly(ethylene glycol) (PEGylation) to proteins has been demonstrated to improve physical and thermal stability, as well as reduce immunogenicity [4]. This results in lower and less frequent dosing of the drug, which increases patient compliance [4]. Consequently, a number of FDA-approved therapeutics that are currently used to treat diabetes, cancer, and hepatitis C consist of PEGylated proteins [4].
Three primary strategies have been developed for creating protein-polymer conjugates, each with distinct advantages and limitations:
Diagram 1: Three main strategies for synthesizing protein-polymer conjugates, showing polymer attachment methodologies.
The grafting-to approach involves synthesizing the polymer separately and subsequently attaching it to the protein through efficient conjugation chemistry [2]. This method provides simple characterization of the polymer before conjugation and ensures the biomolecule remains unaffected by polymerization conditions [2].
Experimental Protocol: Grafting-To via Amine Reactivity
The grafting-from approach involves immobilizing polymerization initiators or chain transfer agents onto the protein surface, followed by in situ polymer growth [2]. This method offers greater control over polymer attachment and avoids steric hindrance limitations associated with the grafting-to approach [5].
Experimental Protocol: Grafting-From via ATRP
Table 1: Comparative analysis of protein-polymer conjugation strategies
| Parameter | Grafting-To | Grafting-From | Grafting-Through |
|---|---|---|---|
| Polymer Characterization | Prior to conjugation | After conjugation | After conjugation |
| Steric Hindrance | Significant limitation | Minimal limitation | Not applicable |
| Polymer Uniformity | Well-defined | Moderate control | Brush architecture |
| Conjugation Efficiency | Decreases with polymer MW | Independent of polymer MW | High for macromonomers |
| Protein Compatibility | High | Moderate (polymerization conditions) | Moderate (monomer functionalization) |
| Purification Complexity | Moderate (remove unreacted polymer) | Simple (no free polymer) | Simple (no free polymer) |
| Typical Polymers | PEG, HPMA, PVP | pPEGMA, pNIPAAm, pHPMA | Peptide brushes, glycopolymers |
The choice of polymer significantly influences the properties and applications of the resulting conjugate. Different polymers impart distinct characteristics to protein-polymer conjugates:
Table 2: Key polymer classes for protein conjugation and their properties
| Polymer Class | Key Properties | Advantages | Limitations | Therapeutic Examples |
|---|---|---|---|---|
| PEG | Water-soluble, flexible, biocompatible | FDA-approved, prolonged half-life, reduced immunogenicity | Non-biodegradable, potential anti-PEG antibodies | Pegademase bovine (Adagen), PEGylated interferon |
| p(HPMA) | Water-soluble, non-immunogenic | Biocompatible, increased circulation time | Complex synthesis methods | Investigational therapeutics |
| Polyoxazolines | Tunable side chains, "stealth" properties | High solubility, stability, low toxicity | Limited commercial availability | Preclinical development |
| Polyphosphoesters (PPEs) | Biodegradable, versatile chemistry | Hydrolytically/enzymatically degradable | Requires activation for conjugation | Fully degradable conjugates |
| p(NIPAAm) | Thermoresponsive (LCST ~32°C) | Stimuli-responsive, smart materials | Potential toxicity at high MW | Enzyme switching, controlled release |
| Biomimetic Polymers | Trehalose-based, heparin-mimicking | Enhanced stability, specific interactions | Complex synthesis | FGF2 stabilization |
Recent advances in polymer chemistry have enabled more sophisticated conjugate designs:
Stimuli-responsive polymers: Polymers such as poly(N-isopropylacrylamide) (pNIPAAm) exhibit a lower critical solution temperature (LCST), enabling thermal control of protein activity [4] [6]. These conjugates have been used for enzyme switching, microfluidics, and affinity separations [4].
Biomimetic polymers: Synthetic polymers mimicking natural molecules (e.g., trehalose-based polymers for stabilization, heparin-mimicking polymers for growth factor binding) provide enhanced stability and specific interactions [6].
Degradable polymers: Incorporating hydrolytically or enzymatically cleavable linkages (e.g., polyphosphoesters, polypeptides) addresses long-term accumulation concerns and enables controlled release of therapeutic proteins [7] [6].
Comprehensive characterization is essential to ensure conjugate quality, functionality, and therapeutic potential:
Structural Analysis: SDS-PAGE for molecular weight shift confirmation [4]; size exclusion chromatography with multi-angle light scattering (SEC-MALS) for hydrodynamic radius determination [7]; mass spectrometry for precise molecular weight determination [4].
Biophysical Characterization: Circular dichroism for secondary structure assessment; neutron scattering techniques (SANS) for solution structure and polymer arrangement analysis [7]; dynamic light scattering for size distribution.
Functional Assays: Enzymatic activity assays compared to native protein [4] [3]; thermal stability studies by monitoring activity or structure after heat exposure; binding assays (ELISA, surface plasmon resonance) for receptor-ligand interactions.
In Vitro and In Vivo Evaluation: Plasma stability studies in human or animal serum [6]; cytotoxicity assays (e.g., MTT, LDH) [6]; pharmacokinetic profiling in relevant animal models [3] [6]; immunogenicity assessment [3].
Protein-polymer conjugates have demonstrated significant utility across multiple therapeutic areas:
Half-life Extension: Polymer conjugation, particularly PEGylation, increases hydrodynamic radius and provides steric shielding, reducing renal clearance and proteolytic degradation [3]. For example, PEGylated asparaginase shows enhanced stability for leukemia treatment [3].
Targeted Delivery: Conjugates can be designed to accumulate in specific tissues through passive (EPR effect) or active targeting mechanisms [7] [3]. Active-targeting protein-glycopolymer conjugates have demonstrated enhanced tumor specificity and anticancer efficacy [1].
Intracellular Delivery: Cationic polymer conjugation enables intracellular protein delivery through enhanced cell adhesion and internalization [3]. Polyethylenimine (PEI) conjugates facilitate receptor-independent cellular uptake [3].
Biosensing and Diagnostics: Semiconducting polymer dots (Pdots) conjugated to proteins enable highly sensitive detection and imaging applications [8].
Table 3: Common challenges and solutions in protein-polymer conjugation
| Challenge | Potential Causes | Solutions |
|---|---|---|
| Low Conjugation Efficiency | Polymer too large, incorrect pH, insufficient reactive groups | Use smaller polymers, optimize pH, increase polymer excess, try grafting-from approach |
| Loss of Protein Activity | Modification near active site, harsh reaction conditions | Employ site-specific conjugation, milder chemistry, screen conjugation sites |
| Conjugate Aggregation | Hydrophobic polymers, overmodification, improper buffer | Include solubilizing groups, control modification degree, optimize buffer conditions |
| Heterogeneous Product | Random conjugation, polydisperse polymers | Site-specific conjugation, narrow-disperse polymers, improved purification |
| Incomplete Polymer Removal | Size similarity to conjugate | Use alternative purification (ion exchange, affinity tags), optimize chromatography |
Protein-polymer conjugation represents a powerful strategy for enhancing the therapeutic potential of protein drugs. The selection of appropriate conjugation methodology, polymer characteristics, and conjugation chemistry must be carefully tailored to the specific protein and intended application. As the field advances, emerging techniques in site-specific conjugation, biodegradable polymers, and stimuli-responsive systems will further expand the utility of these hybrid biomaterials in precision medicine and advanced therapeutics.
The core challenge in purifying PEG linkers like BnO-PEG6-CH2COOH is ensuring high purity to avoid downstream issues in biological assays. The table below summarizes the primary goals and common impurities to address.
| Goal | Common Impurities & Challenges |
|---|---|
| Ensure reliable SAR (Structure-Activity Relationship) studies [1] | Shorter or longer PEG oligomers (length heterogeneity) [1] |
| Maintain batch-to-batch consistency [1] | Over-oxidized terminal groups (e.g., aldehydes from alcohols) [1] |
| Prevent artifacts in biological assays (e.g., aberrant cytotoxicity) [1] | Blocked functional groups (e.g., amines converted to carbamates) [1] |
| Enable scalable and reproducible synthesis [1] | Trace metal contaminants [1] |
For the This compound linker, the following methods are recommended based on general practices for high-purity PEGs.
The table below outlines common problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low purity / multiple peaks in HPLC | Batch heterogeneity; sub-stoichiometric impurities [1] | Source high-purity, monodisperse starting materials; implement rigorous chromatographic purification [1] |
| Inconsistent results between batches | Subtle changes in synthesis (e.g., oxidation, blocked amines) [1] | Build multi-gram stockpiles of high-purity linker; strictly control reaction conditions [1] |
| Poor solubility or aggregation in assays | Lipophilic warhead aggregation; linker truncation products [1] | Use PEG's hydrophilic backbone to rescue solubility; ensure linker monodispersity [1] |
| Low yield in bioconjugation | Hydrolysis of active ester; incorrect linker length/chemistry [3] | Avoid unstable linkers like phenoxyacetate; use more stable benzoic or phenylpropanoic acid NHS esters [3] |
This diagram summarizes the key steps for purifying and validating a PEG linker like This compound.
| Problem Area | Specific Issue | Potential Causes | Solutions & Optimization Strategies |
|---|
| Conjugation Chemistry | Low reaction yield/inefficient conjugation | - Incorrect PEG-to-protein molar ratio [1]
This is a widely recommended method for producing a homogeneous conjugate [3] [2].
For any conjugation chemistry, systematic optimization is key to increasing yield and reducing heterogeneity [1].
The logical relationship between problem identification and solution selection in process development can be visualized as follows:
Q1: How can I prevent the "PEG dilemma," where PEGylation reduces the target binding or cellular uptake of my therapeutic? The PEG dilemma is a trade-off between improved pharmacokinetics and reduced intracellular uptake [5]. To mitigate this:
Q2: What are the emerging alternatives to traditional PEGylation? Due to concerns about immunogenicity and anti-PEG antibodies, the field is exploring alternatives [6]. These include:
Q3: Our conjugate is showing instability or aggregation. What could be the cause? This can result from:
The table below outlines frequent issues, their potential causes, and corrective actions to improve your reaction yields [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low yield in monoalkylation | Incorrect temperature; incorrect base quantity; equimolar reagent ratio | Add propargyl bromide at room temperature (not 0°C); use 1.0 equivalent of NaH base; use 1.1 equivalents of propargyl bromide [1] |
| Formation of dialkylated byproduct | Excess base or alkylating agent | Strictly control stoichiometry (1.0 eq. NaH, 1.1 eq. propargyl bromide); separate via silica gel column chromatography [1] |
| Low conversion in mesylation | Inefficient reaction conditions | Use 1.5 equivalents methanesulfonyl chloride and 2.0 equivalents Et3N in DCM; reaction proceeds quantitatively [1] |
| Poor yields in nucleophilic substitution | Inappropriate reaction conditions or work-up | For iodide (5b): use NaI in refluxing acetone (74-98% yield) [1]. For thioacetate (6b): use KSAc in DMF at room temperature (97% yield) [1] |
| Difficulty purifying final product | Presence of similar byproducts or unreacted material | Optimize silica gel column chromatography conditions; recover unreacted starting OEG from aqueous layer during work-up [1] |
Here are the specific methodologies for key synthetic steps, adapted from the research [1].
This is the critical monoalkylation step to desymmetrize the starting material Hexa(ethylene glycol) (OH-PEG6-OH, 1b) [1].
This activates the remaining hydroxyl group for further functionalization [1].
This creates a valuable heterobifunctional linker [1].
The following diagrams map out the synthetic pathway and troubleshooting logic using the specified color palette, ensuring high contrast between text and node backgrounds.
Synthesis and Troubleshooting Pathway for PEG6 Linkers
Functionalization Pathways from PEG6 Mesylate
To consistently achieve high yields in your PEG6 linker synthesis, please focus on the following:
Here is a guide to common issues you might encounter during synthesis, along with their potential causes and solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Coupling Yield | Incomplete deprotection of protecting group (e.g., DMTr). | Ensure deprotection reaction time and acid concentration are optimized [1]. |
| Inadequate deprotonation of PEG hydroxyl group. | Confirm base strength and stoichiometry in Williamson ether synthesis [1]. | |
| High Polydispersity | Impurities in starting materials or intermediates. | Use high-purity, monodisperse PEG building blocks and implement rigorous purification between steps [2]. |
| Side reactions during coupling. | Control reaction temperature and avoid moisture to suppress hydrolysis or transesterification [3]. | |
| Poor Grafting Efficiency on Nanoparticles | Suboptimal linking chemistry between PEG and particle surface. | Evaluate different coupling chemistries (e.g., silane-based for MSNs); choice significantly impacts grafting density and performance [3]. |
| Incompatible PEG terminal functionality. | Match PEG end-group (e.g., amine, carboxyl) with reactive group on target molecule or surface [4]. | |
| Significant Protein Adsorption Post-PEGylation | Low PEG grafting density on surface. | Increase PEG-to-surface reactivity ratio to achieve higher surface coverage [3]. |
| Inappropriate PEG chain length. | Test PEGs of different, precise lengths; longer chains often provide better steric shielding [3]. |
The following table summarizes key types of monodisperse PEG derivatives and their applications, which can help in selecting the right reagent for your experiment.
| Derivative Type | Key Applications | Estimated Market Demand/Note |
|---|---|---|
| Methoxy-PEG | Cosmetic formulations, industrial materials (coatings, lubricants) [2]. | Highest volume consumption due to broad application [2]. |
| Amine-PEG | Bioconjugation for drug delivery systems, diagnostics, and biomedicine [2]. | Rapidly growing demand; estimated at $450 million [2]. |
| Carboxyl-PEG | Drug delivery, surface modification, hydrogel formation [2]. | Significant growth potential in specialized niches [2]. |
| PEG Linkers (Various) | PEGylation of proteins/peptides, ADC drug linkers, gene delivery (siRNA, mRNA) [5]. | Over 40 FDA- or EU-approved PEGylated drugs on the market [5]. |
The diagram below outlines two contrasting synthetic pathways for monodisperse PEG elongation, highlighting a traditional method and a more efficient one-pot approach.
Workflow Explanation:
This diagram illustrates the critical decision points in the process of PEGylating nanoparticles, a key application for monodisperse PEG derivatives.
Workflow Explanation:
Q1: What is the core advantage of monodisperse PEG over polydisperse PEG?
Q2: Why is the choice of linking chemistry so critical for nanoparticle PEGylation?
Q3: How can I reduce the synthesis cost of monodisperse PEG?
Benzyl (Bn) ethers are common protecting groups for hydroxyl functions. The table below summarizes the primary deprotection methods, their key features, and considerations for use.
| Method | Mechanism | Key Features/Reagents | Considerations |
|---|
| Catalytic Hydrogenation [1] | Reduction with hydrogen gas | - Reagents: H₂, Pd/C or Pd(OH)₂/C
Stepwise synthesis of monodisperse PEGs traditionally uses an acid-labile protecting group (e.g., DMTr), requiring three steps per elongation cycle: deprotection, deprotonation, and coupling [5].
A more convenient approach uses a base-labile phenethyl group (Ph(CH₂)₂-), allowing one-pot, two-step elongation [5]:
Advantages of the One-Pot Method [5]:
Here are answers to specific issues you might encounter during experiments.
FAQ 1: How can I remove a benzyl group without affecting a reducible functional group like an alkene or a nitro group?
FAQ 2: My catalytic hydrogenation reaction is slow or has stopped. How can I accelerate it?
FAQ 3: How do I selectively remove one benzyl group when my molecule has multiple protecting groups?
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether (Standard Method) [2]
Protocol 2: One-Pot Phenethyl Deprotection and Coupling for PEG Synthesis [5]
The choice of deprotection strategy ultimately depends on your specific substrate and the other functional groups present. The novel one-pot method using a base-labile group is a significant advancement for the efficient synthesis of long, monodisperse PEGs.
PEG6 linkers are short, defined chains of polyethylene glycol used in bioconjugation and drug development. While PEG is generally hydrophilic, shorter chains like PEG6 can present unique solubility challenges, primarily when coupled with hydrophobic molecules or specific functional groups [1].
The table below summarizes the common symptoms, likely causes, and first-line solutions for PEG6 linker solubility problems.
| Symptom | Likely Cause | Immediate Action |
|---|---|---|
| Cloudy solution or precipitate upon dissolution | Low intrinsic solubility of the conjugate; poor solvent choice | Check buffer pH and composition; switch to a co-solvent system (e.g., add acetonitrile or DMSO) |
| Solution becomes hazy over time | Linker degradation or hydrolysis; colloidal instability | Freshly prepare solution; check buffer stability (pH, temperature) |
| Inconsistent results between batches | Variability in linker quality or storage conditions | Verify linker purity via HPLC or NMR; ensure proper storage (desiccated, under inert gas) |
| Unexpected precipitation during reaction | Change in solvation upon conjugation; buffer/salt incompatibility | Dilute reaction mixture; adjust buffer salt concentration |
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving solubility issues with your PEG6 linker.
To quantitatively compare the relative solubility of different linker conjugates or formulations, you can use the Polyethylene Glycol (PEG) Precipitation Assay [2] [3]. This method is valuable for high-throughput screening with low protein consumption [3].
1. Principle
The assay exploits the excluded volume effect, where PEG acts as a molecular crowder. This reduces the effective volume available to the protein or conjugate, inducing precipitation once a critical concentration is exceeded. The %PEG at which 50% of the protein precipitates (S0 or apparent solubility) is a key metric for comparison [2] [3].
2. Materials
3. Step-by-Step Procedure
| Step | Procedure | Key Parameters |
|---|---|---|
| 1. Preparation | Dissolve PEG thoroughly in assay buffer. Re-adjust pH if necessary. Prepare a stock solution of your protein/conjugate. | PEG stock: 50% w/v. Protein stock: ≥ 3 mg/mL. |
| 2. Sample Mixing | In a 384-well plate, titrate the PEG stock into a fixed volume of protein solution. Mix thoroughly. | Final volume: 10 µL/well. PEG range: 0-33% w/v. Final protein concentration: 1 mg/mL. |
| 3. Incubation | Seal the plate to prevent evaporation. Incubate for 48 hours at 4°C for equilibrium. | Time: 48 h. Temperature: 4°C. |
| 4. Separation | Centrifuge the plate to pellet precipitates. | Speed: 3000-4000 x g. Time: 30-60 min. |
| 5. Quantification | Carefully transfer supernatant to a UV-transparent plate. Measure soluble protein concentration at A280. | Include blanks with corresponding PEG concentrations. |
| 6. Data Analysis | Plot %PEG vs. normalized soluble protein concentration. Fit a sigmoidal curve. The inflection point represents the apparent solubility. |
Q1: My PEG6-small molecule conjugate is insoluble in aqueous buffer. What can I do? This is a common issue [1]. The hydrophobicity of the small molecule can dominate the modest hydrophilicity of the short PEG6 chain.
Q2: How does PEG linker length affect solubility? The molecular weight of the PEG linker is a primary factor controlling solubility [4] [1].
Q3: Should I use a linear or branched PEG linker to improve solubility? For extreme solubility challenges, especially with hydrophobic drugs, branched PEG linkers are often superior [1].
Q4: How can I prevent my PEG6 linker from degrading in solution? PEG linkers can be susceptible to oxidative degradation.
Conventional PEG is typically synthesized via the ring-opening polymerization of ethylene oxide. This process produces polydisperse PEG, a mixture of polymer chains with varying lengths characterized by an average molecular weight and a polydispersity index (PDI) above 1.1 [1]. This heterogeneity complicates the purification and characterization of PEGylated drugs, affecting product consistency and reproducibility [1].
In contrast, monodisperse PEG consists of molecules with a single, precise molecular weight and a PDI of 1.0 [1]. The table below compares these two types.
| Feature | Polydisperse PEG | Monodisperse (Discrete) PEG |
|---|---|---|
| Synthesis Method | Ring-opening polymerization of ethylene oxide [1] | Stepwise organic synthesis [2] [1] |
| Molecular Weight | Average value with distribution (e.g., ± 10%) [3] | Precise value with defined number of ethylene glycol units [3] [1] |
| Polydispersity Index (PDI) | > 1.1 [1] | 1.0 [1] |
| Key Advantages | Easy and inexpensive to produce [1] | Improved product consistency, simpler purification, reduced immunogenicity risk, easier characterization and regulatory approval [2] [1] |
| Key Limitations | Heterogeneous product, complex purification, batch-to-batch variability [1] | More complex and expensive synthesis; historically limited chain length (< ~2 kDa) [2] [1] |
The primary method for achieving monodisperse PEG is stepwise synthesis. Here are two established protocols.
This approach, adapted from peptide and oligonucleotide synthesis, builds the PEG chain on a solid support to simplify purification and minimize depolymerization side reactions [2].
Experimental Workflow for Solid-Phase Synthesis [2]
This process can be automated using a DNA/RNA synthesizer [2].
Critical Monitoring Steps for Solid-Phase Synthesis [2]
To ensure high yield and monodispersity, rigorously monitor the synthesis.
| Step to Monitor | Analytical Method | Purpose & Success Criteria |
|---|---|---|
| Completeness of Coupling | ESI-MS of cleaved test sample | Ensure coupling reaction is complete before deprotection. Success: MS shows only peaks for the expected PEG product; no shorter PEG chains from unreacted sites. |
| Completeness of Deprotection | ESI-MS of the detritylation solution | Ensure complete DMTr group removal before next cycle. Success: DMTr cation is not detectable in the solution. |
| Functional Test (Alkylation with BnBr + ESI-MS) | Further verify complete deprotection. Success: All PEG chains are benzylated, with no un-benzylated PEG in MS. |
This method builds the PEG chain in solution using a tetraethylene glycol monomer with differentiated protecting groups [2]. The core challenge is the low efficiency of Williamson ether formation with long PEG substrates and potential depolymerization [2]. Using solid-phase support can overcome these issues by allowing excess reactants and easier purification [2].
This table addresses common problems researchers face when synthesizing monodisperse PEG.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Product is not monodisperse | Incomplete coupling or deprotection reactions during stepwise synthesis [2]. | Implement and adhere to the analytical monitoring protocols (ESI-MS) described above after each cycle [2]. |
| Low overall reaction yield | Depolymerization side reactions during ether formation; inefficient coupling [2]. | Use solid-phase synthesis, which allows for excess reactants and milder conditions to suppress depolymerization [2]. |
| Difficulty in purification | Polydisperse starting materials or incomplete reactions generating closely related impurities. | Source high-purity, monodisperse building blocks. The solid-phase approach simplifies purification to washing and filtration, avoiding chromatography [2]. |
The field is increasingly moving towards monodisperse PEG. While over 40 FDA-approved drugs use polydisperse PEG [1], drugs like Movantik (naloxegol) demonstrate the successful application of monodisperse PEGylation [1]. Researchers are also developing PEG alternatives (e.g., other hydrophilic polymers) to address immunogenicity concerns associated with both types of PEG [4].
| Question | Brief Answer | Primary Technique/Principle |
|---|---|---|
| Why do I get distorted peaks and poor separation when analyzing pure PEGs by SEC? | Undesired interactions with the styrene-divinylbenzene stationary phase [1]. | Pre-condition the column with 5% trifluoroacetic acid (TFA) in THF [1]. |
| What is the best chromatographic method to separate PEGylated proteins from their unmodified counterparts? | Reversed-Phase Chromatography (RPC) [2]. | Use a C18 stationary phase, especially for large PEG chains (e.g., 20 kDa, 40 kDa) [2]. |
| How can I separate different positional isomers of a mono-PEGylated protein? | A combination of Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) [3]. | Use Cation-Exchange (CEX) for initial separation, then polish with HIC for high purity [3]. |
| My PEGylated protein has low recovery after purification. What could be the cause? | The chromatographic conditions may be too harsh, destabilizing the complex. | Consider chromatography-free alternatives like fractionated PEG precipitation for sensitive macromolecular complexes [4]. |
This problem often manifests as distorted peak shapes and non-repeatable chromatograms when using THF on styrene-divinylbenzene columns [1].
The PEGylation reaction yields a mixture of unreacted protein, desired PEGylated species (mono-, di-, tri-), and unreacted PEG. The optimal separation technique depends on your goal.
The following diagram illustrates a decision workflow for selecting the appropriate chromatographic technique based on your purification goal.
The table below summarizes the primary chromatography methods used for PEG and PEGylated proteins.
| Technique | Primary Application | Key Consideration |
|---|---|---|
| Size Exclusion (SEC) | Analyzing molar mass & distribution of pure PEGs [1]. | Pre-condition styrene-divinylbenzene columns with TFA in THF to avoid peak distortion [1]. |
| Ion-Exchange (IEX) | Separation of PEGylated proteins by degree of conjugation (e.g., mono-, di-PEGylated) [5] [6] [3]. | Unmodified protein is typically more charged and binds strongest; it often elutes last in CEX [3]. |
| Reversed-Phase (RPC) | High-resolution separation of PEGylated proteins, especially positional isomers [2]. | C18 media with wide pores is best for large PEG chains (>20 kDa). Use elevated temperature (e.g., 45°C) for improved separation [2]. |
| Hydrophobic Interaction (HIC) | Polishing step to separate positional isomers after initial IEX purification [3]. | Binding occurs at high salt concentration; elution is achieved with a decreasing salt gradient [3]. |
PEGylation, the process of attaching Polyethylene Glycol (PEG) to proteins, is used to improve the stability, pharmacokinetics, and solubility of therapeutic proteins, while also reducing their immunogenicity [1] [2] [3]. However, the process must be carefully optimized to avoid negative impacts on the protein's bioactivity and to prevent issues like product heterogeneity and immune responses to PEG itself [4] [2].
A primary challenge is controlling conjugation specificity. Lysine residues are a common target, but because proteins often have multiple surface lysines, this can lead to a mixture of PEGylated products (positional isomers, or "PEGamers") with different activities and characteristics [3]. Other considerations include the molecular weight of PEG, its conformation on the protein surface, and the chemical linkage used, all of which influence the final product's performance and safety [1] [2].
Here is a summary of common problems, their causes, and potential solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Biological Activity | PEG moiety blocking active site; excessive conjugation [3] | Use site-specific conjugation (e.g., to cysteine or N-terminus); optimize PEG-to-protein ratio [3] |
| Product Heterogeneity (Multiple PEGamers) | Random conjugation to multiple lysine residues [3] | Use site-specific conjugation chemistry; employ purification techniques (IEX, SEC) to separate isomers [3] |
| High Immunogenicity or ABC Phenomenon | Pre-existing or treatment-induced anti-PEG antibodies [1] [4] | Test for pre-existing anti-PEG antibodies; consider using lower MW PEG or alternative polymers (e.g., PVP, PG) [1] [4] |
| Hypersensitivity Reactions | Complement activation-related pseudoallergy (CARPA); anti-PEG antibodies [1] | Modify PEG chain length/density; administer slower infusion rate with pre-medication [1] |
| Low Reaction Yield/Conjugation Efficiency | Suboptimal pH, temperature, or PEG-to-protein ratio; inactive PEG reagents [3] | Fine-tune reaction conditions (pH 7-9 for amine-reactive chemistry); use fresh, properly stored PEG reagents [3] [5] |
| Difficulty Purifying PEGylated Product | Similar physicochemical properties of different PEGamers [3] | Use a combination of purification techniques (e.g., IEX followed by SEC); exploit small differences in charge/hydrophobicity [3] |
This is a common method for conjugating PEG to lysine residues.
This method offers more control by targeting specific, often engineered, cysteine residues.
This diagram illustrates the key decision points and steps in a standard PEG conjugation and optimization process.
This diagram outlines the relationship between PEG properties and the potential for immune responses, which is a critical safety consideration.
In conventional PEG synthesis, particularly anionic ring-opening polymerization (ROP) of ethylene oxide, the use of initiators like methoxy-capped PEG (mPEG) can lead to a fundamental issue [1]:
To overcome these limitations, researchers have developed more precise synthesis strategies. The table below summarizes the key characteristics of these advanced methods.
| Method | Key Principle | Key Advantage | Reported Scale/Efficiency |
|---|---|---|---|
| Nanostar Sieving [1] | Iterative liquid-phase synthesis using a 3-arm benzylic hub and molecular sieving with membranes. | Chromatography-free, produces defined, dispersity-free PEG; allows scalable synthesis of high MW PEG (e.g., 5 kDa). | Scalable gram-scale synthesis; higher yield than chromatographic approaches [1]. |
| Iterative Coupling (Liquid-Phase) [1] | Stepwise coupling of discrete, monodisperse PEG oligomers. | Achieves precise, single-MW PEG; excellent for lower molecular weights. | Becomes inefficient for MW > 2 kDa due to separation difficulties [1]. |
| Supercritical CO₂ (scCO₂) Synthesis [2] | Uses scCO₂ as a green reaction medium for conjugation (e.g., click chemistry). | Solvent-free; avoids organic solvents and potential impurities; high reaction success rate (~82-87%) [2]. | Primarily demonstrated for PEG-drug conjugate synthesis, not primary PEG chain polymerization [2]. |
Here are specific questions and answers to guide your experimental troubleshooting.
Q1: How can I prevent diol formation during the initiation step of mPEG synthesis?
Q2: My PEG product has a high dispersity (Đ > 1.01). How can I purify it to remove PEG diol and other chain-length variants?
Q3: I need a perfectly defined 5 kDa mPEG for protein PEGylation. Is this feasible?
Q4: Are there "green chemistry" alternatives that help minimize diol impurities?
The following workflow outlines the scalable, chromatography-free method for synthesizing defined molecular weight PEG, as detailed in Nature Communications [1].
Key Details:
The table below summarizes the key characteristics of the two linkers based on general PEG linker chemistry and supplier information [1] [2].
| Feature | BnO-PEG4-CH2COOH | BnO-PEG6-CH2COOH |
|---|---|---|
| Total PEG Units | 4 | 6 |
| Approx. Molecular Weight | ~310-350 Da * | ~400-450 Da * |
| Core Functional Groups | Benzyl-protected hydroxyl (BnO-), Carboxylic acid (-COOH) | Benzyl-protected hydroxyl (BnO-), Carboxylic acid (-COOH) |
| Linker Type | PROTAC linker [1] | PROTAC linker (by analogy) [1] |
| Key Structural Difference | Shorter polyethylene chain | Longer polyethylene chain |
| Supplier Example (Non-GMP) | mPEG4-CH2COOH [2] | mPEG6-CH2COOH [2] |
Note: Precise molecular weights for the BnO-protected forms are not listed. The estimates are based on the molecular weights of similar mPEGn-CH2COOH linkers [2].
While direct data is unavailable, research on PEGylated systems provides strong guidance on how the linker length difference would impact performance.
To generate your own comparative data, you could synthesize and evaluate a model PROTAC using each linker. A general workflow is outlined below.
For the synthetic steps, the carboxylic acid (-COOH) of the BnO-PEGn-CH2COOH linker is typically activated and coupled to an amine-containing E3 ligase ligand (or POI ligand). The benzyl (BnO-) protecting group can then be removed to reveal a hydroxyl, which is functionalized for connection to the other ligand [1] [2].
Key assays for comparison would include:
Based on the general principles of PEG linker chemistry, here is a comparative summary:
| Criterion | BnO-PEG4-CH2COOH | This compound |
|---|---|---|
| Best For | Constructs where a lower molecular weight and less conformational flexibility are desired. | Improving aqueous solubility and in vivo circulation time of the final PROTAC. |
| Advantages | Contributes less to total molecular weight; may provide a more rigid connection. | Potentially superior pharmacokinetics (longer half-life) due to better steric shielding [4]. |
| Disadvantages | May offer less solubility and poorer in vivo stability compared to longer PEGs [4]. | Increases the molecular weight more significantly; may introduce unproductive flexibility. |
Given the lack of a direct head-to-head study, your best approaches are:
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units (−CH₂−CH₂−O−) that serve as flexible spacers connecting various molecular entities in pharmaceutical constructs. These linkers impart critical beneficial properties including water solubility, biocompatibility, flexibility, and low immunogenicity to the resulting conjugates [1]. The ethylene glycol repeat adds both length and local flexibility in a predictable increment, making PEG linkers particularly valuable in drug design where precise spatial relationships between molecular components determine efficacy [2]. PEG6 and PEG8 represent specific chain lengths within the PEG family, containing approximately 6 and 8 ethylene glycol repeating units respectively. These particular oligomers have become empirical standards in pharmaceutical development because they simultaneously address key design challenges—solubility, molecular reach, and conformational entropy—with minimal risk of introducing problematic synthetic entities [2].
Table: Fundamental Properties of PEG6 vs PEG8 Linkers
| Property | PEG6 Linker | PEG8 Linker |
|---|---|---|
| Number of ethylene oxide units | ~6 | ~8 |
| Approximate molecular weight | ~264 Da | ~352 Da |
| End-to-end distance | Intermediate (~2-3 nm) | Longer (~3-4 nm) |
| Conformational flexibility | Moderate | Higher |
| Solubility enhancement | Significant | Slightly greater |
| Synthetic accessibility | Commercially available | Commercially available |
| Historical validation | Extensive in PROTACs | Strong in PROTACs and delivery systems |
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, where PEG linkers play a critical role in connecting the E3 ligase-recruiting moiety to the target protein-binding ligand. In this context, PEG6 has emerged as an optimal compromise that comfortably crosses most reported ternary structures, bringing the lysine side chains of the target and the catalytic cysteine of the E3 ligase into a geometry similar to native substrate presentation [2]. Research indicates that PEG6 provides sufficient length to span the typical distances between ligase pockets and substrate grooves, which often lie more than 3 nm apart in the ternary complex, while avoiding the entropic collapse sometimes observed with longer, unstructured PEG chains [2].
PEG8, with its additional two ethylene glycol units, provides extended reach and greater conformational sampling capability. This longer linker allows an extended conformation where the ligase and substrate can swivel slightly around the linker axis, sampling multiple ubiquitin-transfer-competent poses and increasing the likelihood of productive lysine tagging [2]. The length-dependent behavior of these linkers manifests dramatically in cellular degradation assays where incremental addition of two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar potency, demonstrating the exquisite sensitivity of PROTAC efficiency to linker length [2]. This non-linear response explains why PEG6 and PEG8 are frequently included as the first experimental variables in rational PROTAC design workflows.
Table: Performance Comparison in PROTAC Applications
| Parameter | PEG6 Linker | PEG8 Linker |
|---|---|---|
| Ternary complex stability | High (optimal for most complexes) | Very high (enhanced sampling) |
| Spatial reach | Suitable for most inter-pocket distances | Extended reach for larger distances |
| Conformational sampling | Moderate | Broader |
| Nuclear entry capability | Maintained | Maintained with longer chain |
| Tissue diffusion | Favorable | Slightly reduced due to larger size |
| Reported potency range | Often sub-nanomolar to nanomolar | Often sub-nanomolar |
| Domain accommodation | Good for static domains | Better for targets with large rearrangements |
In Antibody-Drug Conjugates (ADCs), PEG linkers serve to connect cytotoxic payloads to antibody scaffolds while influencing critical properties including solubility, stability, and drug release kinetics. PEG6 and PEG8 linkers have been incorporated into ADC designs to modulate spatial separation between the antibody and drug, with the goal of minimizing steric hindrance that might impair antigen binding or drug release [1]. Recent research has focused on optimizing PEGylated linkers for improved ADC performance through the incorporation of cleavable elements that respond to specific environmental triggers. A 2024 study demonstrated this approach by developing antibody-drug linkers through rational optimization of a PEGylated linker that previously showed excellent drug loading capacities but lacked an efficient drug discharge mechanism [3].
The selection between PEG6 and PEG8 in ADCs involves balancing multiple factors including the size of the antibody binding pocket, the steric requirements of the cytotoxic payload, and the characteristics of any incorporated cleavable elements. While specific head-to-head comparisons of PEG6 versus PEG8 in ADC contexts are limited in the available literature, the general principle that emerges from PROTAC research—that longer linkers provide greater spatial separation and conformational freedom—likely applies to ADC applications as well. The optimal length often must be determined empirically for each specific antibody-drug combination, though PEG6 provides a solid starting point for initial optimization campaigns based on its established success across multiple targeted therapeutic modalities [2] [3].
In ligand-targeted drug delivery systems, PEG linker length significantly influences the accessibility of targeting moieties and consequently the efficiency of receptor-mediated uptake. Research on folate-conjugated liposomes has demonstrated that while PEG linker length shows minimal impact on cellular uptake in vitro, it plays a critical role in determining tumor accumulation and therapeutic efficacy in vivo [4]. A 2023 systematic investigation revealed that increasing the PEG linker length from 2K to 10K in folate-targeted liposomes resulted in significantly enhanced tumor targeting ability under in vivo conditions [4].
The dramatic in vivo effect of PEG linker length stems from the complex biological barriers that targeted nanoparticles encounter during their journey from administration site to tumor tissue. Longer PEG linkers (such as PEG8-based spacers) better maintain the targeting ligand's accessibility amidst the protein corona formation that occurs in biological fluids, whereas shorter linkers may experience reduced ligand availability due to steric shielding by both the nanoparticle itself and adsorbed proteins [4]. This length-dependent targeting efficiency directly translates to therapeutic outcomes, as demonstrated by the >40% greater tumor reduction in groups treated with doxorubicin-loaded folate liposomes featuring the longest (10K) PEG linkers compared to those with shorter (2K or 5K) linkers [4]. These findings underscore the importance of optimizing PEG linker length specifically in physiologically relevant in vivo models rather than relying solely on in vitro screening.
Objective: To evaluate the efficiency of PEG6 versus PEG8 linkers in facilitating productive ternary complex formation between E3 ligases and target proteins in PROTAC molecules [2].
Methodology:
Key Measurements:
Objective: To assess how PEG linker length affects tumor accumulation and therapeutic efficacy of ligand-targeted nanocarriers [4].
Methodology:
Key Measurements:
Table: Experimental Assessment Methods for PEG Linker Performance
| Assessment Type | Key Parameters Measured | PEG6 Typical Advantage | PEG8 Typical Advantage |
|---|---|---|---|
| Ternary complex formation | DC50, Cooperativity, Kinetics | Optimal for most target pairs | Enhanced for challenging geometries |
| Cellular uptake | Internalization rate, Specificity | Similar in vitro | Similar in vitro |
| In vivo targeting | Tumor accumulation, Tumor-to-background | Good targeting | Often superior accessibility |
| Therapeutic efficacy | Tumor growth inhibition, Survival | Good efficacy | Potentially enhanced efficacy |
| Pharmacokinetics | Circulation half-life, Clearance | Favorable balance | Slightly extended circulation |
The choice between PEG6 and PEG8 linkers represents a critical design decision in pharmaceutical development that depends on the specific application, target biology, and desired drug properties. PEG6 serves as an excellent starting point for most applications, providing sufficient length to span typical inter-domain distances while maintaining favorable physicochemical properties and avoiding the potential entropic penalties associated with longer chains [2]. Its proven success across multiple PROTAC platforms and other targeted therapies makes it a versatile choice for initial optimization campaigns. PEG8 offers distinct advantages in scenarios requiring greater spatial separation or enhanced conformational sampling, particularly for targets with large domain rearrangements upon ligand binding or in applications where optimal ligand accessibility is crucial for in vivo targeting efficiency [2] [4].
| Feature | Monodisperse PEG (dPEG) | Polydisperse PEG (Poly PEG) |
|---|---|---|
| Molecular Weight | Single, precise molecular weight (discrete) [1] [2] | Average molecular weight with distribution (polydisperse) [1] [2] |
| Polydispersity Index (PDI) | 1.0 (theoretically) [3] [4] | >1.1 [3] |
| Product Heterogeneity | Homogeneous, single entity [4] | Heterogeneous mixture of chain lengths [3] [5] |
| Batch-to-Batch Reproducibility | High [5] | Lower due to inherent heterogeneity [3] |
| Immunogenicity Risk | Potentially lower due to precise structure [4] | Higher; linked to anti-PEG antibody generation [3] [4] |
| "ABC Effect" Risk | Potentially reduced [4] | Higher; accelerated blood clearance due to anti-PEG antibodies [3] |
| Typical Applications | Small-molecule drugs, ADCs, linkers in precision therapeutics [6] [5] | PEGylated proteins, liposomal drugs (e.g., Doxil, COVID-19 vaccines) [3] [1] |
| Synthesis & Cost | Complex, multi-step synthesis; higher cost [7] [8] | simpler, ring-opening polymerization; lower cost [3] |
The performance differences highlighted above are supported by specific experimental findings and clinical observations.
A significant concern with polydisperse PEG is the rising prevalence of anti-PEG antibodies in the general population, which can lead to accelerated blood clearance (the "ABC effect") and hypersensitivity reactions [3] [4].
The structural precision of dPEG allows for more predictable and optimized drug performance.
The heterogeneity of polydisperse PEG complicates the development, purification, and characterization of PEGylated drugs, leading to complex mixtures that are difficult to regulate [3] [5].
The following workflow outlines the typical process for comparing the performance of monodisperse and polydisperse PEG in a drug development context:
Choosing between monodisperse and polydisperse PEG depends on your specific application, stage of research, and regulatory goals.
Use Monodisperse PEG For:
Use Polydisperse PEG For:
The table below summarizes the core information about this compound, which is a benzyl-protected PEG acid linker with a molecular weight of 430.49 [1] [2].
| Property | Description |
|---|---|
| CAS Number | 185990-10-7 [1] [2] |
| Molecular Formula | C₂₁H₃₄O₉ [1] [2] |
| Full Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-oic acid [1] |
| Purity | ≥ 95% [1] [2] |
| Molecular Weight | 430.49 g/mol [1] [2] |
| Smiles String | O=C(O)COCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 [1] |
The table below compares the pricing from different suppliers. Please note that this information may not be current, as the listed prices are from 2021 [2].
| Supplier | Product Number | Packaging | Price (Historical) |
|---|---|---|---|
| Activate Scientific | AS104061 | 250 mg | $258 [2] |
| Activate Scientific | AS104061 | 1 g | $489 [2] |
| AChemBlock | P40281 | 250 mg | $205 [1] |
| AChemBlock | P40281 | 1 g | $455 [1] |
| Acrotein | B-0947 | 0.25 g | $174.16 [2] |
To frame your comparison guide, it's important to understand the context of how linkers like this compound are used.
The following diagram illustrates a generic conjugation workflow using a carboxylic acid-functionalized PEG linker.
To structure your guide, you could create a comparison table for different PEG linkers. Here is an example of what that table might look like, with hypothetical data to illustrate the format.
| Linker Name | Spacer Length | Reactive Groups | Conjugation Efficiency (%) | Key Application |
|---|---|---|---|---|
| This compound | ~28 atoms | Benzyl-protected OH, COOH | [Data to be filled] | [Data to be filled] |
| Mal-PEG4-NHS Ester | ~18 atoms | Maleimide, NHS Ester | [Data to be filled] | Cysteine-linked ADCs |
| DBCO-PEG5-Azide | ~21 atoms | DBCO, Azide | [Data to be filled] | Click Chemistry |
PEGylated conjugates represent a critically important class of biopharmaceuticals that have been chemically modified with poly(ethylene glycol) chains to enhance their therapeutic properties. The analytical characterization of these complex molecules presents significant challenges due to their inherent heterogeneity, which arises from variations in PEG chain attachment sites, the number of conjugated PEG chains, and potential impurities or degradation products. High-performance liquid chromatography has emerged as the cornerstone analytical technology for assessing the quality, stability, and consistency of PEGylated biotherapeutics throughout development and manufacturing.
The pharmaceutical significance of PEGylation technology stems from its demonstrated ability to improve therapeutic protein properties, including extended circulating half-life, reduced immunogenicity, enhanced stability, and increased solubility. These improvements are primarily attributed to the increased hydrodynamic radius and the "shielding effect" provided by the attached PEG molecules [1]. As of 2025, numerous PEGylated biomolecule products have received FDA approval and are commercially available, including prominent examples such as NPlate (PEG-thrombopoietin receptor agonist), Pegasys (PEG-interferon-α), and Neulasta (PEG-granulocyte-colony stimulating factor) [1].
Size-exclusion chromatography operates on the principle of separating molecules based on their hydrodynamic volume or molecular size as they pass through a porous stationary phase. This technique is particularly valuable in the analysis of PEGylated conjugates for characterizing size variants and quantifying free PEG content, which are critical quality attributes that directly impact product efficacy and safety. SEC enables the resolution of various molecular species present in PEGylated formulations, including high molecular weight aggregates, the target conjugate, low molecular weight fragments, and unconjugated PEG chains.
The separation mechanism in SEC involves the differential partitioning of molecules between the mobile phase and the porous structure of the stationary phase. Larger molecules that cannot penetrate the pores elute first in the void volume, while smaller molecules that can access the pore interior experience longer migration paths and consequently elute later. For PEGylated protein analysis, SEC provides a powerful tool for monitoring size heterogeneity that arises from incomplete conjugation, aggregation, or fragmentation during manufacturing and storage. The molecular size of PEGylated conjugates is a key determinant of their pharmacokinetic properties, making SEC an essential analytical technique throughout product development [2].
The method development process for this application involved systematic optimization of several critical parameters. Mobile phase screening revealed that the inclusion of 300 mM arginine was essential to minimize nonspecific interactions between the PEGylated conjugate and the column resin, thereby improving peak shape and resolution [2]. The addition of 10% IPA served as a microbial inhibitor to extend mobile phase shelf-life without compromising chromatographic performance. Temperature optimization studies demonstrated that higher column temperatures (28°C) produced sharper peaks and lower backpressure compared to ambient conditions.
This method exemplifies the application of SEC with refractive index detection specifically for quantifying unconjugated PEG in final drug products. The assay validation demonstrated excellent precision with RSD values of ≤0.09% for retention time and ≤2.9% for peak area measurements [3]. The methodology showed appropriate robustness to minor variations in pH (±0.2 units) and flow rate, though it was found to be sensitive to high ionic strength and buffer composition.
Table 1: SEC Method Performance Characteristics for PEGylated Conjugate Analysis
| Analyte | Molecular Weight Range | Key Mobile Phase Additives | Detection Method | Key Resolved Species |
|---|---|---|---|---|
| Multimeric PEG-Fab Conjugate [2] | 50 kDa to >1000 kDa | 300 mM arginine, 10% IPA | UV at 280 nm | Free Fab, Fab dimer, 6-8 Fab conjugates, aggregates |
| Free PEG in PEG-Protein Conjugate [3] | ~2-40 kDa PEG | 20 mM HEPES, pH 6.5 | Refractive Index | Free PEG, PEG-conjugate, non-PEGylated protein |
Reversed-phase chromatography separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase. For PEGylated conjugates, RPC provides a powerful mechanism for resolving positional isoforms - molecules with identical molecular weights but differing sites of PEG attachment. The separation of these isoforms is critically important because biological activity can vary significantly depending on the specific attachment site of the PEG chain. For instance, studies have demonstrated that mono-PEGylated interferon (PEG-IFN) can exhibit residual activity ranging from 6% to 40% compared to unmodified interferon, depending entirely on the PEG attachment site [1].
A novel approach in RPC analysis involves working at the peptide level following enzymatic digestion of the PEGylated protein. This strategy transforms the challenge of separating large, heterogeneous PEGylated proteins into the more manageable task of resolving PEGylated peptides, which can be effectively accomplished using standard reversed-phase columns. This innovative methodology was specifically developed for analyzing commercial PEGylated recombinant human growth hormone (PEG-rhGH), which contains five distinct positional isomers with PEG attachment at the N-terminal and Lys38, Lys140, Lys145, and Lys158 residues [1] [4].
The method optimization for this application followed Quality by Design (QbD) principles to ensure robust performance [1] [4]. The resulting methodology demonstrated superior capability in discriminating PEG-attached peptides at five specific binding sites, along with resolution of three minor peaks. Comparative studies revealed that this RP-UPLC method effectively overcomes limitations associated with traditional ion-exchange chromatography, particularly when analyzing samples with post-translational modifications such as oxidation, deamidation, and cyclization, or those that have undergone conformational changes [4].
This methodology was specifically developed for the simultaneous determination of multiple lipid components in PEGylated liposomal formulations, including hydrogenated soy phosphatidylcholine (HSPC), cholesterol, DSPE-PEG, and phospholipid hydrolysis products [5]. The reversed-phase approach provided sufficient repeatability, linearity, and recovery for all analyzed lipids, though the study noted that cholesterol quantification showed better linearity and recovery rates with UV detection compared to ELSD.
Table 2: Reversed-Phase Chromatography Applications in PEGylated Conjugate Analysis
| Application | Separation Principle | Sample Preparation | Key Resolved Species | Advantages |
|---|---|---|---|---|
| Positional Isoforms of PEG-rhGH [1] [4] | Hydrophobicity of PEGylated peptides | Trypsin digestion + desalting | 5 positional isoforms (N-term, Lys38, Lys140, Lys145, Lys158) | Robust against PTMs; Excellent repeatability |
| Liposomal Lipid Components [5] | Hydrophobicity of lipid molecules | Direct dilution in methanol | HSPC, cholesterol, DSPE-PEG, lysophospholipids | Simultaneous quantification of lipids and degradation products |
Ion-exchange chromatography separates molecules based on their net surface charge through interactions with oppositely charged functional groups on the stationary phase. For PEGylated protein analysis, IEC has traditionally been the primary workhorse for separating positional isoforms, leveraging the charge differences that result from PEG attachment to specific amino acid residues on the protein surface. The PEG chains effectively "shield" the underlying charged groups, thereby altering the overall charge characteristics of the protein and enabling separation of isoforms that differ only in their site of PEG modification.
The significant advantage of IEC lies in its direct applicability to intact protein analysis, requiring minimal sample preparation compared to the peptide-based RP approach. Both anion-exchange (AEX) and cation-exchange (CEX) chromatography have been successfully employed for PEGylated protein characterization, with the choice depending on the protein's isoelectric point and the nature of the charged groups affected by PEGylation. For example, Maiser et al. demonstrated that a salt gradient in IEC could separate three of six PEGylated lysozyme isomers, while a linear pH gradient enhanced separation efficacy to resolve five of the six isomers [1].
Despite its widespread use, IEC presents significant limitations that can impact analytical accuracy, particularly for quality control applications. The separation and quantification of positional isomers by IEC can be compromised when PEGylated proteins undergo stress conditions or long-term storage, leading to post-translational modifications such as oxidation, deamidation, and cyclization [1]. These modifications alter the local charge distribution on the protein surface, potentially interfering with accurate separation and quantification of isomer proportions. This limitation can yield inaccurate evaluations of product structural consistency and uniformity, which may subsequently impact the declaration and release of pharmaceutical products in the industry.
UV-Vis detection represents the most widely employed detection method for HPLC analysis of PEGylated conjugates, particularly when using protein-based detection at 280 nm. This wavelength specifically detects aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in proteins, providing relatively uniform response factors for most therapeutic proteins. The key advantages of UV detection include its robustness, wide availability, compatibility with gradient elution, and excellent quantitative capabilities. For the multimeric PEG-Fab conjugate analysis, UV detection at 280 nm provided sufficient sensitivity for quantifying size variants when operated at a loading concentration of 5 mg/mL [2].
Refractive index detection operates by measuring changes in the refractive index of the mobile phase as analytes pass through the flow cell. This detection method is particularly valuable for analyzing molecules that lack chromophores, such as free PEG polymers. RI detection was successfully employed for quantifying free polyethylene glycol in PEGylated protein conjugates, demonstrating linear response in the concentration range of 10 to 250 μg/mL with correlation coefficients of ≥0.99 [3]. The main limitations of RI detection include incompatibility with gradient elution and sensitivity to temperature and flow rate fluctuations.
Evaporative light scattering detection functions by nebulizing the column effluent, evaporating the mobile phase, and detecting the scattered light from the remaining non-volatile analyte particles. This detection method is especially useful for lipids and polymers that lack chromophores, making it suitable for analyzing liposomal components in PEGylated formulations. In the analysis of PEGylated liposomal formulations, ELSD provided sufficient repeatability, linearity, and recovery rates for hydrogenated soy phosphatidylcholine, DSPE-PEG, and hydrolysis products, though cholesterol quantification demonstrated better performance with UV detection [5].
Multi-angle light scattering coupled with differential refractive index detection (MALS-dRI) provides absolute molecular weight determination without reliance on column calibration standards. This advanced detection system was employed to confirm the identity of SEC peaks for the multimeric PEG-Fab conjugate, with average molecular weight determinations showing agreement with theoretical values [2]. The hyphenated SEC-MALS-dRI approach offers unparalleled accuracy in characterizing the size heterogeneity of PEGylated conjugates, though it requires more sophisticated instrumentation and expertise.
Table 3: Detection Methods for HPLC Analysis of PEGylated Conjugates
| Detection Method | Principle | Best Applications | Sensitivity | Gradient Compatibility |
|---|---|---|---|---|
| UV-Vis [1] [2] | Light absorption by chromophores | Proteins, peptides | Moderate to High | Yes |
| Refractive Index [3] | Change in refractive index | Free PEG, sugars | Moderate | No |
| ELSD [5] | Light scattering by non-volatile particles | Lipids, polymers without chromophores | Moderate | Yes |
| MALS-dRI [2] | Light scattering + refractive index | Absolute molecular weight determination | High | Yes |
The following diagram illustrates the strategic approach to selecting appropriate HPLC methodologies based on specific analytical requirements for PEGylated conjugate characterization:
Figure 1: Strategic Workflow for HPLC Method Selection in PEGylated Conjugate Analysis
The complementary nature of different HPLC modalities is further illustrated in the following workflow for comprehensive characterization of positional isoforms in PEGylated proteins:
Figure 2: Comprehensive Workflow for Positional Isoform Analysis of PEGylated Proteins
Table 4: Comprehensive Comparison of HPLC Methodologies for PEGylated Conjugate Analysis
| Parameter | Size-Exclusion Chromatography | Reversed-Phase Chromatography | Ion-Exchange Chromatography |
|---|---|---|---|
| Separation Mechanism | Hydrodynamic size/molecular volume [2] [3] | Hydrophobicity [1] [5] | Surface charge [1] |
| Primary Applications | Size variants, aggregates, free PEG [2] [3] | Positional isoforms (peptide level), liposomal lipids [1] [5] [4] | Positional isoforms (intact protein) [1] |
| Sample Preparation | Minimal (buffer exchange) | Extensive (digestion, purification) [1] | Minimal (dilution, buffer exchange) |
| Detection Methods | UV, RI, MALS-dRI [2] [3] | UV, ELSD [1] [5] | UV [1] |
| Resolution Capability | Resolves species from 50 kDa to >1000 kDa [2] | Distinguishes 5 positional isoforms [1] [4] | Separates 3-5 positional isomers [1] |
| Robustness to PTMs | High | High [1] [4] | Low (affected by charge modifications) [1] |
| Quantitative Performance | Linear range 10-250 μg/mL (PEG) [3] | Precise quantification of isoform distribution [1] | Affected by charge-altering modifications [1] |
| Key Advantages | Preserves native structure, absolute MW determination [2] | Superior robustness against PTMs [4] | Direct intact protein analysis |
| Limitations | Limited resolution for similar sizes | Requires protein digestion [1] | Sensitive to charge variants from degradation [1] |
The comprehensive comparison of HPLC methodologies presented in this guide demonstrates that each technique offers distinct advantages and limitations for the analysis of PEGylated conjugates. Size-exclusion chromatography excels in characterizing size heterogeneity and quantifying free PEG content, while reversed-phase chromatography provides superior resolution of positional isoforms, particularly when implemented at the peptide level following enzymatic digestion. Ion-exchange chromatography remains valuable for intact protein analysis but shows limitations when analyzing samples with charge-altering modifications.